Resiquimod-D5
Description
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Properties
IUPAC Name |
1-[4-amino-2-(1,1,2,2,2-pentadeuterioethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)/i1D3,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMTOQRYBFHNZ-SGEUAGPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252319-44-9 | |
| Record name | Resiquimod-D5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252319449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RESIQUIMOD-D5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2577L8R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Resiquimod-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (also known as R-848) is a synthetic small molecule belonging to the imidazoquinoline class of compounds. It is a potent immune response modifier with well-documented antiviral and antitumor properties.[1] Resiquimod-D5 is the deuterium-labeled stable isotope of Resiquimod.[2] Stable isotope labeling is a common strategy in drug development used primarily for pharmacokinetic and metabolic studies, as deuteration can potentially alter metabolic profiles.[2] However, the fundamental mechanism of action remains identical to that of the parent compound. This guide provides a detailed technical overview of the molecular and cellular mechanisms through which Resiquimod exerts its immunostimulatory effects.
Core Mechanism of Action: Dual Agonism of Toll-Like Receptors 7 and 8
The primary mechanism of action of Resiquimod is its function as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[3][4] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing conserved molecular structures associated with pathogens.[4]
TLR7 and TLR8 are located within the endosomal compartments of specific immune cells, where they detect single-stranded RNA (ssRNA), a hallmark of viral infection.[5] Resiquimod, as a synthetic adenosine analog, mimics these natural ligands, binding to and activating TLR7 and TLR8.[] This activation is species-specific; in humans, Resiquimod activates both TLR7 and TLR8, whereas in mice, it selectively acts on TLR7.[5] The primary cellular targets are professional antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B-lymphocytes.[7]
The TLR7/8 Signaling Cascade
Upon binding Resiquimod within the endosome, TLR7 and TLR8 undergo a conformational change, leading to the initiation of a well-defined intracellular signaling cascade. This process is critically dependent on the adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[5][8]
The key steps are as follows:
-
MyD88 Recruitment: Activated TLR7/8 recruits MyD88 via interactions between their respective Toll-interleukin 1 receptor (TIR) domains.[9]
-
IRAK Complex Formation: The death domain of MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1.[9]
-
TRAF6 Activation: The activated IRAK complex then associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[8]
-
Downstream Pathway Bifurcation: TRAF6 acts as a crucial node, initiating two major downstream signaling branches:
-
NF-κB and MAPK Pathways: This branch leads to the activation of the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade. These pathways converge to activate key transcription factors, including Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1).[9] The nuclear translocation of NF-κB and AP-1 drives the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[4][9]
-
Interferon Regulatory Factor (IRF) Pathway: In parallel, the MyD88-dependent pathway activates Interferon Regulatory Factors, particularly IRF5 and IRF7.[8] Activated IRFs translocate to the nucleus and induce the transcription of Type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.[4][5]
-
The culmination of this signaling is a robust and coordinated immune response characterized by the production of a specific cytokine milieu that bridges the innate and adaptive immune systems.
Quantitative Bioactivity Data
The potency of Resiquimod is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response in a given assay.
| Target | Assay Type | Reported EC50 (µM) | Source |
| Human TLR7 | SEAP Reporter Gene Assay | 1.5 ± 0.3 | [10] |
| Human TLR8 | SEAP Reporter Gene Assay | 4.5 ± 3.2 | [10] |
| Human TLR7 | SEAP Reporter Gene Assay | 1.5 | [11] |
Note: EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.
Detailed Experimental Protocols
Key Experiment: In Vitro Stimulation of Human PBMCs for Cytokine Profiling
This protocol describes a representative workflow for assessing the immunostimulatory activity of Resiquimod on primary human immune cells.
Objective: To quantify the production of key cytokines (e.g., IFN-α, TNF-α, IL-6) by human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with Resiquimod.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque density gradient medium
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete RPMI)
-
Resiquimod (stock solution in DMSO, sterile-filtered)
-
96-well flat-bottom cell culture plates
-
Multi-analyte immunoassay kit (e.g., Luminex, Cytometric Bead Array) or individual ELISA kits for target cytokines
-
Centrifuge, incubator (37°C, 5% CO₂), multichannel pipettes
Methodology:
-
PBMC Isolation: a. Dilute fresh human whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque medium in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the distinct "buffy coat" layer containing PBMCs. e. Wash the collected cells twice with PBS or RPMI medium, centrifuging at 300 x g for 10 minutes for each wash. f. Resuspend the final cell pellet in Complete RPMI and perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine cell viability and concentration.
-
Cell Plating and Stimulation: a. Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in Complete RPMI. b. Plate 200 µL of the cell suspension into each well of a 96-well plate (2 x 10⁵ cells/well). c. Prepare serial dilutions of Resiquimod in Complete RPMI. A typical final concentration range for stimulation is 0.1 µM to 10 µM.[12] Include a vehicle control (medium with DMSO equivalent to the highest Resiquimod concentration) and an unstimulated control (medium only). d. Add the Resiquimod dilutions or controls to the appropriate wells.
-
Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours. The optimal incubation time can vary depending on the target cytokines.
-
Sample Collection and Analysis: a. After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. b. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis. d. Analyze the supernatants for cytokine concentrations using a multi-analyte immunoassay or specific ELISAs according to the manufacturer's instructions.
Conclusion
This compound, functionally identical to Resiquimod, is a powerful immunostimulatory agent that acts as a dual agonist for endosomal TLR7 and TLR8. Its mechanism of action is centered on the activation of the MyD88-dependent signaling pathway in antigen-presenting cells. This leads to the production of a robust profile of pro-inflammatory cytokines and Type I interferons, which effectively initiates a Th1-polarized adaptive immune response. This well-defined mechanism underscores its therapeutic potential as a topical agent for skin cancers and viral lesions, and as a vaccine adjuvant.[1][13] Understanding these detailed molecular and cellular pathways is critical for the continued development and optimization of Resiquimod and related compounds for various immunotherapeutic applications.
References
- 1. Resiquimod - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. invivogen.com [invivogen.com]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 11. resiquimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Resiquimod-D5.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Resiquimod-D5, a deuterated analog of the potent immune response modifier, Resiquimod (R848). This compound serves as a valuable tool in preclinical and clinical research, particularly in pharmacokinetic and metabolic studies, due to its properties as a stable isotope-labeled internal standard. This document details its chemical structure, physicochemical properties, mechanism of action, and provides insights into its application in experimental settings.
Chemical Structure and Physicochemical Properties
This compound is a deuterium-labeled version of Resiquimod, an imidazoquinoline derivative. The deuterium labeling involves the substitution of five hydrogen atoms with deuterium, which allows for its differentiation from the unlabeled compound in mass spectrometry-based analyses.
Table 1: Chemical and Physical Properties of Resiquimod and this compound
| Property | Resiquimod | This compound |
| Synonyms | R-848, S-28463, VML-600 | R848-d5, S28463-d5 |
| Chemical Formula | C₁₇H₂₂N₄O₂[1] | C₁₇H₁₇D₅N₄O₂[2][3] |
| Molecular Weight | 314.38 g/mol [1] | 319.41 g/mol [2] |
| IUPAC Name | 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol[4] | 1-[4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol-d5 |
| CAS Number | 144875-48-9[5] | 2252319-44-9[3] |
| Purity | ≥98% (typical) | 99.84%[6] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO | DMSO: 50 mg/mL (156.54 mM), H₂O: 0.1 mg/mL (0.31 mM)[6] |
| SMILES | CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N[4] | Not available |
| InChIKey | BXNMTOQRYBFHNZ-UHFFFAOYSA-N[4] | Not available |
Mechanism of Action: TLR7/8 Agonism
Resiquimod acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[7][8] These receptors are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells.[4][7] Upon binding of Resiquimod, TLR7 and TLR8 initiate a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway.[7] This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[5][7]
The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[6] This cytokine milieu promotes the maturation and activation of antigen-presenting cells, enhances natural killer (NK) cell activity, and drives the differentiation of T helper 1 (Th1) cells, leading to a robust cellular immune response.[5][8]
Experimental Protocols and Methodologies
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Resiquimod in biological matrices. Below are generalized protocols for common experimental applications of Resiquimod.
In Vitro Cytokine Induction Assay
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure cytokine production in response to Resiquimod.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Stimulation: Add Resiquimod (or this compound for control experiments) at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
References
- 1. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound | CAS 2252319-44-9 | LGC Standards [lgcstandards.com]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Resiquimod-D5: A Technical Guide to In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro and in vivo applications of Resiquimod-D5, a deuterated analog of the potent immune response modifier, Resiquimod (R848). While much of the existing research has been conducted on the non-deuterated form, this guide will focus on the established applications of Resiquimod and address the specific role and potential of this compound. Resiquimod is a small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system.[1][2] Its activation of these receptors triggers a cascade of downstream signaling events, leading to the production of various pro-inflammatory cytokines and the enhancement of both innate and adaptive immune responses.[3][4]
This compound is the deuterium-labeled version of Resiquimod.[5] Stable isotope labeling is a common strategy in drug development, primarily used for tracer studies in pharmacokinetic and metabolic profiling.[5] The substitution of hydrogen with deuterium can potentially alter the metabolic fate of a compound, which may influence its pharmacokinetic properties.[5] However, direct comparative studies on the in vitro and in vivo efficacy of this compound versus Resiquimod are not extensively available in the public domain. Therefore, this guide will detail the well-documented applications of Resiquimod, with the understanding that this compound is expected to exhibit a similar mechanism of action and biological activity, while potentially offering advantages in pharmacokinetic studies.
Core Mechanism of Action: TLR7/8 Agonism
Resiquimod exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[3][6] This binding event initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB.[6] The activation of these transcription factors results in the upregulation and secretion of a variety of cytokines, including but not limited to, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[3][5]
In Vitro Applications
The in vitro effects of Resiquimod have been extensively studied across various immune cell types. These studies have been crucial in elucidating its mechanism of action and its potential for therapeutic applications.
Data Presentation: In Vitro Studies
| Cell Type | Resiquimod Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent | Induction of IFN, TNF, IL-1β, and IL-6. | [3] |
| Human Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) | 100 ng/mL (48 hours) | Increased expression of macrophage markers (CD14, CD16, CD64) and pro-inflammatory cytokines (IL-6, TNF-α). | [3] |
| Human Plasmacytoid Dendritic Cells (pDCs) | Not specified | Induction of IFN-α and IFN-ω; enhanced expression of co-stimulatory markers and CCR7. | [7] |
| Neonatal Cardiac Myocytes | 0.1 µg/mL | Increased cell viability and superoxide dismutase (SOD) activity; decreased lactate dehydrogenase (LDH) leakage and malondialdehyde (MDA) production. | [8] |
| Founder Cells (in cell culture) | Not specified | Increased NF-κB activity. | [6] |
| Acute Myeloid Leukemia (AML) cells | Not specified | Did not significantly alter apoptosis or cell numbers. | [9] |
Experimental Protocol: In Vitro Stimulation of Human PBMCs
This protocol outlines a general procedure for the stimulation of human peripheral blood mononuclear cells (PBMCs) with Resiquimod to assess cytokine production.
References
- 1. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod-D5 vs. Resiquimod: A Technical Guide to Their Core Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a potent synthetic small molecule that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), making it a significant immunomodulatory agent with antiviral and antitumor properties.[1][2][3] Its deuterated analog, Resiquimod-D5, is primarily utilized as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies.[4] This technical guide provides an in-depth exploration of the key differences between these two molecules, focusing on their mechanisms of action, the theoretical implications of deuteration based on the kinetic isotope effect, and their respective applications in research and development.
Mechanism of Action: A Shared Pathway
Both Resiquimod and this compound are anticipated to share the same fundamental mechanism of action. As an imidazoquinoline compound, Resiquimod activates immune cells by binding to TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][5] This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1][5] The culmination of this pathway is the production of pro-inflammatory cytokines, including TNF-α and IL-6, and type I interferons (IFN-α).[6][7]
This immune activation leads to a Th1-polarized immune response, enhancing the activity of various immune cells, including dendritic cells, macrophages, natural killer (NK) cells, and T cells.[2][8] While Resiquimod activates both TLR7 and TLR8 in humans, it is selective for TLR7 in mice.[5]
Signaling Pathway of Resiquimod
The following diagram illustrates the signaling cascade initiated by Resiquimod upon binding to TLR7 and TLR8.
Caption: Resiquimod-induced TLR7/8 signaling pathway.
The Kinetic Isotope Effect and Its Implications for this compound
The primary distinction between Resiquimod and this compound lies in the substitution of five hydrogen atoms with deuterium atoms in the latter. This isotopic substitution can lead to a phenomenon known as the kinetic isotope effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[9]
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[4] Consequently, reactions that involve the breaking of a C-D bond have a higher activation energy and proceed at a slower rate than those involving a C-H bond.[10] In the context of drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes, deuteration can significantly slow down the metabolic rate of a drug.[1][11]
Potential Pharmacokinetic Differences
While direct comparative pharmacokinetic data for Resiquimod and this compound is not publicly available, the principles of the KIE allow for theoretical postulations:
-
Metabolism: If the sites of deuteration in this compound are susceptible to metabolic modification in the non-deuterated form, this compound would be expected to have a slower rate of metabolism.
-
Half-life: A reduced metabolic rate would likely result in a longer plasma half-life for this compound compared to Resiquimod.[8]
-
Bioavailability: Slower first-pass metabolism could potentially lead to increased oral bioavailability.
-
Dosing Frequency: A longer half-life could theoretically allow for less frequent dosing.[11]
-
Toxicity: Deuteration may also alter the metabolic profile, potentially reducing the formation of toxic metabolites.[11]
It is crucial to emphasize that these are theoretical advantages, and the actual impact of deuteration depends on the specific sites of isotopic substitution and the primary metabolic pathways of the drug.[12]
Comparative Data Summary
The following table summarizes the known information for Resiquimod and the theoretical properties of this compound based on the principles of deuteration.
| Property | Resiquimod | This compound (Theoretical) |
| Chemical Formula | C₁₇H₂₂N₄O₂ | C₁₇H₁₇D₅N₄O₂ |
| Molecular Weight | ~314.39 g/mol | ~319.42 g/mol |
| Mechanism of Action | TLR7 and TLR8 agonist | TLR7 and TLR8 agonist |
| Primary Use | Immunomodulatory agent (research, potential therapeutic) | Stable isotope-labeled internal standard for analytical quantification |
| Metabolism | Subject to metabolic degradation (pathways not fully detailed in public literature) | Potentially slower metabolic degradation due to the kinetic isotope effect |
| Half-life | Established pharmacokinetic profile | Potentially longer half-life |
| Bioavailability | Route-dependent | Potentially higher bioavailability if subject to significant first-pass metabolism |
Experimental Protocols
Representative Protocol for Quantification of Resiquimod in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of Resiquimod in a biological matrix, a primary application for this compound.
1. Objective: To determine the concentration of Resiquimod in plasma samples.
2. Materials:
- Resiquimod analytical standard
- This compound (internal standard)
- Control plasma
- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- 96-well plates
- Centrifuge
- LC-MS/MS system
3. Procedure:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Resiquimod using this compound as an internal standard.
Caption: LC-MS/MS quantification workflow.
Conclusion
Resiquimod and this compound are chemically similar molecules that activate the same immunomodulatory pathways. The key difference lies in the isotopic labeling of this compound, which makes it an indispensable tool for the accurate quantification of Resiquimod in biological matrices. While the kinetic isotope effect suggests that this compound may possess an altered and potentially improved pharmacokinetic profile compared to its non-deuterated counterpart, this remains a theoretical consideration without direct comparative experimental data. For drug development professionals, this compound's primary role is as a critical reagent in bioanalytical assays, ensuring the reliability of pharmacokinetic and metabolism studies of Resiquimod. Further research into the metabolic pathways of Resiquimod would be necessary to fully elucidate the potential therapeutic advantages of a deuterated version.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 5. invivogen.com [invivogen.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Portico [access.portico.org]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
A Technical Guide to Innate Immunity Activation by Resiquimod and the Role of Deuteration in Resiquimod-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (also known as R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier.[1][2] It is recognized for its significant antiviral and antitumoral properties, which are not due to direct cytotoxicity but rather its ability to robustly activate the host's innate immune system.[3][4] Resiquimod is a ligand for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), pattern recognition receptors that are central to the detection of viral single-stranded RNA.[5] Its activation of these receptors on various immune cells, including dendritic cells, macrophages, and B-lymphocytes, triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines and the enhancement of both innate and adaptive immunity.[1][6]
This technical guide provides an in-depth overview of the mechanisms by which Resiquimod activates the innate immune system. It details the downstream signaling pathways, the impact on key immune cell populations, and presents quantitative data from various studies. Furthermore, this guide addresses the specific variant, Resiquimod-D5. While literature specifically detailing this compound is scarce, the "D5" designation implies the replacement of five hydrogen atoms with deuterium. This isotopic substitution, known as deuteration, is a common strategy in medicinal chemistry aimed at improving the pharmacokinetic properties of a drug.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[7] This can lead to a longer drug half-life, increased systemic exposure, and a more favorable dosing regimen, without altering the fundamental mechanism of action.
Mechanism of Action: TLR7 and TLR8 Agonism
Resiquimod exerts its immunomodulatory effects by binding to and activating TLR7 and TLR8.[1] These receptors are located within the endosomal compartments of immune cells.[8] Their natural ligands are single-stranded RNA (ssRNA) derived from viruses.[5] Resiquimod, as a synthetic adenosine analog, mimics these viral components, thereby initiating a powerful anti-viral-like immune response.[9]
Upon binding to Resiquimod, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5][8] This interaction is the critical first step in a signaling cascade that culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[2][9] This MyD88-dependent pathway is central to the production of a wide array of inflammatory cytokines and chemokines.[8] In humans, TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is mainly found in myeloid cells like monocytes, macrophages, and myeloid dendritic cells (mDCs).[5] Resiquimod's ability to activate both receptors results in a broader and more potent immune response compared to single-agonist molecules like Imiquimod, which primarily targets TLR7.[9]
Signaling Pathways
The activation of TLR7 and TLR8 by Resiquimod initiates a well-defined intracellular signaling cascade, as depicted below.
-
Ligand Binding and Receptor Dimerization: Resiquimod enters the endosome and binds to TLR7 and/or TLR8, inducing receptor dimerization.
-
MyD88 Recruitment: The activated TLRs recruit the adaptor protein MyD88.
-
IRAK Complex Formation: MyD88 recruits and activates the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1.
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).
-
NF-κB Pathway Activation: TRAF6 activates the TAK1 complex, which in turn phosphorylates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus.[9]
-
IRF Pathway Activation: Concurrently, the IRAK complex can phosphorylate Interferon Regulatory Factor 7 (IRF7). This leads to its dimerization and translocation to the nucleus.
-
Gene Transcription: In the nucleus, active NF-κB and IRF7 bind to the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines and type I interferons.[2]
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of Resiquimod on cytokine production and immune cell populations from various preclinical and clinical studies.
Table 1: In Vitro Cytokine Induction by Resiquimod
| Cell Type | Resiquimod (R848) Concentration | Cytokine Induced | Fold/Concentration Change | Reference |
|---|---|---|---|---|
| Human PBMCs | 1 µg/mL | IFN-α, TNF-α, IL-1β, IL-6 | Dose-dependent induction | [1] |
| Human PBMCs | 30 nM - 100 nM | Type I IFN | Activity from 0.00125 µM to 0.00561 µM | [10] |
| Human pDCs | 0.3 µM | Type I IFNs (α, ω) | Equivalent to 3 µM Imiquimod | [11] |
| M1 Macrophages | 5 µM | IL-23 | Significant production after 6h | [12] |
| Canine PBMCs | 25 µg R848 basis | TNF-α, IL-12 | Significant secretion |[13] |
Table 2: In Vivo Effects of Resiquimod on Immune Cell Populations and Markers
| Animal Model | Dosage & Route | Immune Cell/Marker | Effect | Time Point | Reference |
|---|---|---|---|---|---|
| Mice (SCCVII tumor) | 1.7 µ g/mouse , i.p. | pDC IL-12 expression | Peak induction | 3 hours | [14][15] |
| Mice (SCCVII tumor) | 1.7 µ g/mouse , i.p. | pDC MHC-II & CD86 | Peak expression | 12 hours | [14][15] |
| Mice (Melanoma) | Topical | Plasmacytoid Dendritic Cells | Activation at vaccination site | 24 hours | [16] |
| Mice (Melanoma) | Topical | gp100-specific CD8+ T cells | Increased frequency in blood | 8 weeks | [16] |
| Mice (LLC tumor) | Intraperitoneal | Dendritic Cells (DCs) | Upregulated TLR7 expression | N/A | [8] |
| Mice (LLC tumor) | Intraperitoneal | NK cells, CD8+ T cells | Increased proportion in TME | N/A | [8] |
| Mice (LLC tumor) | Intraperitoneal | Foxp3+ Treg cells | Reduced proportion in TME | N/A |[8] |
Table 3: Effective Concentrations of Resiquimod in Various Experimental Models
| Model System | Effective Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|
| In vitro human M-MDSCs | 100 ng/mL | Differentiation into inflammatory macrophages | [1] |
| In vitro LLC cells | 1, 5, 10 µg/mL | Proliferation assay stimulation | [8] |
| In vivo SPF chickens | 50 µ g/bird , i.m. | Upregulation of IFN-α, IFN-β, IL-1β, etc. | [1] |
| In vivo mice | 50 µg (~2 mg/kg), i.p. | Decreased hippocampal N-acetylaspartate | [17] |
| In vivo mice | 100 µg (~4 mg/kg), i.p. | Transient cortical volume expansion | [17] |
| Human clinical trial | 0.01% or 0.03% gel, topical | Complete clinical clearance of actinic keratosis |[18] |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to characterize the immunostimulatory effects of Resiquimod.
Protocol 1: In Vitro Stimulation and Maturation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs and their subsequent stimulation with Resiquimod to assess activation and maturation.
Materials:
-
C57BL/6 mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
Resiquimod (R848) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well and 96-well tissue culture plates
-
Cell scraper
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Disinfect the hind legs and surgically remove the femur and tibia.
-
Flush the bone marrow from both ends of the bones using a syringe with RPMI medium.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer, then wash the cells with RPMI.
-
-
Differentiation of BMDCs:
-
Resuspend the bone marrow cells in complete RPMI medium (supplemented with 10% FBS, 1% Pen-Strep, 20 ng/mL GM-CSF, and 10 ng/mL IL-4).
-
Plate the cells in 6-well plates at a density of 2 x 10^6 cells per well.
-
Incubate at 37°C, 5% CO2. On day 3, gently remove half of the media and replace it with fresh, warm complete media containing cytokines.
-
-
Stimulation:
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are now immature DCs.[8]
-
Plate the immature DCs in a 96-well plate at 1 x 10^5 cells/well.
-
Prepare serial dilutions of Resiquimod in complete RPMI to achieve final concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Include a vehicle control (DMSO).
-
Add the Resiquimod dilutions to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis (store at -80°C).
-
Wash and collect the cells for flow cytometric analysis of maturation markers.
-
Protocol 2: Quantification of Cytokine Production by Sandwich ELISA
This protocol provides a general procedure for measuring the concentration of a specific cytokine (e.g., IL-12, TNF-α) in cell culture supernatants.[19][20]
Materials:
-
ELISA plate (96-well high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP conjugate
-
TMB Substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)[21]
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in Coating Buffer (typically 1-4 µg/mL).[19]
-
Add 100 µL to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to create a standard curve (e.g., from 2000 pg/mL down to 0 pg/mL).[21]
-
Add 100 µL of the standards and experimental samples (supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times.
-
Dilute the biotinylated detection antibody in Assay Diluent (typically 0.25-2 µg/mL).[19]
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent.
-
Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Development and Measurement:
-
Wash the plate 5-7 times.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at room temperature in the dark until a color gradient develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm on a plate reader within 30 minutes.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the standards.
-
Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Flow Cytometric Analysis of DC Maturation Markers
This protocol outlines the staining of Resiquimod-treated DCs to analyze the surface expression of maturation markers like MHC Class II, CD80, and CD86.[14]
Materials:
-
Resiquimod-stimulated DCs (from Protocol 1)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-mouse CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (e.g., FITC anti-MHC-II, PE anti-CD86, APC anti-CD11c)
-
Viability dye (e.g., 7-AAD or DAPI)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the stimulated DCs from the 96-well plate and transfer to FACS tubes.
-
Wash the cells by adding 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block.
-
Incubate on ice for 10-15 minutes. This step prevents non-specific antibody binding.
-
-
Surface Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies in FACS buffer at their predetermined optimal concentrations. For BMDCs, a typical panel would include anti-CD11c (to identify DCs), anti-MHC Class II, and anti-CD86.
-
Add 50 µL of the antibody cocktail to the cells.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Washing:
-
Add 1 mL of cold FACS buffer to each tube and wash the cells twice as described in step 1.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
If desired, add a viability dye just before analysis to exclude dead cells.
-
Acquire the samples on a flow cytometer. Be sure to include unstained and single-stain controls for proper compensation and gating.
-
-
Analysis:
-
Analyze the data using flow cytometry software.
-
First, gate on live, single cells. Then, gate on the CD11c-positive population (DCs).
-
Within the DC gate, analyze the expression levels (e.g., Mean Fluorescence Intensity, MFI) or the percentage of positive cells for the maturation markers MHC-II and CD86. Compare the expression between unstimulated (control) and Resiquimod-stimulated groups.
-
Conclusion
Resiquimod is a powerful synthetic agonist of TLR7 and TLR8 that effectively activates multiple arms of the innate immune system. By mimicking viral ssRNA, it stimulates dendritic cells, macrophages, and other immune cells to produce a Th1-polarizing cytokine milieu, including high levels of type I interferons and IL-12. This leads to enhanced antigen presentation, activation of NK and T cells, and the promotion of a robust adaptive immune response. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers studying innate immunity and developing novel immunotherapies.
The deuterated variant, this compound, is designed based on established principles of medicinal chemistry to enhance the molecule's metabolic stability. While its core mechanism of action is expected to be identical to that of Resiquimod, the improved pharmacokinetic profile of this compound could translate to greater in vivo potency, a longer duration of action, and potentially a more favorable safety profile, making it an attractive candidate for further drug development.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. h-h-c.com [h-h-c.com]
- 21. bowdish.ca [bowdish.ca]
A Technical Guide to the Antiviral and Antitumor Activities of Resiquimod
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the biological activities of Resiquimod (R848). Resiquimod-D5 is a deuterated version of Resiquimod, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool as an internal standard in pharmacokinetic and metabolic studies using mass spectrometry, but it is not expected to alter the fundamental antiviral and antitumor mechanisms of the parent compound. Therefore, the data, protocols, and pathways described herein pertain to the non-deuterated Resiquimod.
Executive Summary
Resiquimod (also known as R848) is a potent synthetic small molecule belonging to the imidazoquinoline family. It functions as an immune response modifier by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[4] Activation of TLR7/8 by Resiquimod triggers a robust downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and Type I interferons. This powerful immunostimulatory activity underpins its significant antiviral and antitumor effects, which have been demonstrated in numerous preclinical and clinical studies.[5][6] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and experimental methodologies related to the dual therapeutic potential of Resiquimod.
Mechanism of Action: TLR7/8 Signaling
Resiquimod exerts its biological effects by binding to and activating TLR7 and TLR8 within endosomal compartments of immune cells.[4] This ligand-receptor interaction initiates a MyD88-dependent signaling pathway, which is a common adaptor protein for most TLRs.[2][7]
The key steps in the signaling cascade are:
-
Recognition and Binding: Resiquimod, after entering the cell, binds to TLR7 and TLR8 in the endosome.
-
MyD88 Recruitment: Upon activation, the TLRs recruit the adaptor protein MyD88.
-
IRAK and TRAF6 Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).
-
NF-κB and MAPK Activation: The activated signaling complex leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[8]
-
Cytokine and Interferon Production: Activation of these transcription factors induces the expression and secretion of a wide array of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[1] It also leads to the production of Type I interferons, particularly Interferon-alpha (IFN-α), a key mediator of antiviral responses.[1][3][4]
This cascade results in the maturation and activation of antigen-presenting cells (APCs) like dendritic cells, enhancement of a T-helper 1 (Th1) polarized immune response, and activation of natural killer (NK) cells, all of which contribute to its antiviral and antitumor effects.[4][8]
Caption: Resiquimod-induced TLR7/8 signaling pathway.
Antitumor Activity
Resiquimod's antitumor effects are primarily immune-mediated. By activating APCs and promoting a Th1-biased cytokine environment, it helps overcome the immunosuppressive tumor microenvironment, leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[4][9]
Quantitative Data Summary
The efficacy of Resiquimod has been evaluated in several cancer types, most notably in cutaneous lymphomas and melanoma.
Table 1: Clinical Efficacy of Topical Resiquimod in Cutaneous T-cell Lymphoma (CTCL)
| Study Parameter | Finding | Reference |
|---|---|---|
| Trial Design | Phase 1, open-label | [10][11][12] |
| Patient Population | 12 patients with stage IA-IIA CTCL | [11][12] |
| Treatment | 0.03% or 0.06% topical Resiquimod gel | [10][12] |
| Response in Treated Lesions | 75% of patients had significant improvement | [11] |
| Complete Clearance (Treated) | 30% of patients had clearing of all treated lesions | [11] |
| Overall Response (SWAT score) | 92% (11 of 12) had >50% improvement in body surface area involvement | [10][13] |
| Complete Remission (Overall) | 2 of 12 patients experienced complete clearing of all disease | [10][13][14] |
| Effect on Malignant T-cells | 90% of patients showed decreased malignant T-cell clones | [10][11] |
| Eradication of Malignant T-cells | 30% of patients had complete eradication from studied lesions |[10][11] |
Table 2: Preclinical Efficacy of Resiquimod in Melanoma Models
| Study Parameter | Model | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Survival | B16.F10 melanoma-challenged mice | Local Resiquimod + Systemic anti-PD-1 | Significantly prolonged survival compared to anti-PD-1 alone | [15][16] |
| Direct Effect | B16.F10 melanoma cells (in vitro) | Resiquimod | Direct anti-proliferative effect; induced IL-12 production | [15][16] |
| Tumor Growth | CMT167 lung cancer & MN/MCA1 fibrosarcoma mice | Intratumoral Poly(I:C) + Resiquimod (25 µg) | Significant reduction in tumor volume and weight | [17] |
| Immune Infiltration | Regressing tumors from combo therapy | N/A | Increased M1:M2 macrophage ratio, increased CD4+ and CD8+ T cells |[17] |
Experimental Protocols
This protocol is a representative example of how the antitumor efficacy of Resiquimod is evaluated in a preclinical setting.[15][16]
-
Cell Line: B16.F10 melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Model: C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Implantation: Mice are subcutaneously injected with a suspension of B16.F10 cells (e.g., 1 x 10^5 cells in 100 µL PBS) in the flank.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into groups:
-
Vehicle Control (e.g., PBS)
-
Resiquimod alone (locally administered)
-
Anti-PD-1 antibody alone (systemically administered, e.g., intraperitoneally)
-
Resiquimod + Anti-PD-1 combination
-
-
Dosing Regimen:
-
Resiquimod: Administered intratumorally or topically at a specified dose and schedule (e.g., 25 µg every 3 days).
-
Anti-PD-1: Administered intraperitoneally (e.g., 200 µg per mouse) on a defined schedule.
-
-
Monitoring: Tumor volume is measured with calipers every 2-3 days. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint Analysis:
-
Primary Endpoint: Survival is monitored, and Kaplan-Meier curves are generated.
-
Secondary Endpoints: At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to quantify infiltrating T cells, macrophages; IHC staining).
-
Caption: Workflow for a preclinical in vivo antitumor study.
Antiviral Activity
Resiquimod's antiviral mechanism relies heavily on the induction of IFN-α and other cytokines, which establish an "antiviral state" in host cells.[1][18] This state involves the upregulation of numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral life cycle, from entry to replication and egress.
Quantitative Data Summary
Resiquimod has demonstrated in vitro activity against a range of viruses.
Table 3: In Vitro Antiviral Efficacy of Resiquimod (R848)
| Virus | Assay/Cell Model | EC₅₀ | Reference |
|---|---|---|---|
| Murine Norovirus (MNV) | Plaque Reduction Assay | 23.5 nM | [19] |
| Hepatitis C Virus (HCV) | Replicon Cells (via PBMC supernatant) | Potent, low micromolar inhibition | [19] |
| Herpes Simplex Virus (HSV) | Clinical studies (topical) | Mixed success, decreased viral shedding | [18] |
| Human Papillomavirus (HPV) | Clinical studies (topical, for warts) | Effective (related to Imiquimod's approved use) |[18] |
Experimental Protocols
This protocol is a standard method for quantifying the inhibition of viral replication.[19]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, RAW 264.7 for MNV) in 24-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of Resiquimod in cell culture medium.
-
Infection: Aspirate the growth medium from the cells. Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the medium containing the different concentrations of Resiquimod to the wells.
-
Overlay: Add an overlay medium (e.g., medium containing 1% methylcellulose or agarose) to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Remove the overlay.
-
Fix the cells with a fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet). The stain will color the living cells, leaving the plaques (areas of dead/lysed cells) as clear zones.
-
-
Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no drug). The EC₅₀ value (the concentration of drug that inhibits 50% of plaque formation) is determined using dose-response curve analysis.
Caption: Workflow for a plaque reduction antiviral assay.
Pharmacokinetics and Formulation
A significant challenge with systemic administration of Resiquimod is its rapid metabolism and clearance, which can lead to a sharp, poorly tolerated pulse of inflammatory cytokines.[20] Oral Resiquimod has a short half-life, being quickly metabolized by CYP1A2 and CYP3A4 enzymes.[20] This pharmacokinetic profile has limited its systemic application due to adverse effects.[5][20]
To overcome these limitations, research has focused on novel formulations:
-
Topical Gels: For cutaneous malignancies like CTCL and melanoma, topical application localizes the immune response, enhancing efficacy at the tumor site while minimizing systemic toxicity.[10][21]
-
Nanoparticle and Liposome Formulations: Encapsulating or conjugating Resiquimod to nanoparticles, liposomes, or polymers can alter its pharmacokinetic properties.[5][22] These delivery systems can provide sustained release, form a depot at the injection site, and improve co-delivery to antigen-presenting cells, thereby enhancing the therapeutic window and efficacy.[23]
The use of deuterated Resiquimod (this compound) is particularly relevant in these pharmacokinetic studies, serving as a stable isotope-labeled internal standard for accurate quantification of the drug and its metabolites in biological samples.[24]
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma. | Semantic Scholar [semanticscholar.org]
- 12. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma. [sonar.ch]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. researchgate.net [researchgate.net]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antiviral activity of Toll-like receptor 7 and 7/8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipid conjugation of TLR7 agonist Resiquimod ensures co-delivery with the liposomal Cationic Adjuvant Formulation 01 (CAF01) but does not enhance immunopotentiation compared to non-conjugated Resiquimod+CAF01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
Methodological & Application
Resiquimod-D5 experimental protocol for in vitro studies.
Application Notes: Resiquimod-D5 for In Vitro Research
Introduction
This compound is the deuterated form of Resiquimod (R848), a potent synthetic small molecule that functions as an immune response modifier. It is a member of the imidazoquinoline family and acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses.[1][3] By activating TLR7 and TLR8, Resiquimod initiates a powerful downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and the activation of cellular immunity.[4][5] This makes this compound a valuable tool for in vitro studies in immunology, oncology, and antiviral research. The deuteration is intended to alter the metabolic profile for in vivo applications but does not change its in vitro mechanism of action.
Mechanism of Action
Resiquimod exerts its effects by binding to TLR7 and TLR8, which are primarily located within the endosomal compartments of immune cells such as dendritic cells (DCs), macrophages, B-lymphocytes, and natural killer (NK) cells.[4][6][7] Upon binding, it triggers the recruitment of the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][3] The activation of these transcription factors results in the transcription and secretion of a broad range of cytokines, most notably Type I Interferons (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12).[4][5][8] This cytokine milieu promotes a T-helper 1 (Th1) polarized immune response, enhancing both innate and adaptive immunity.[5][6]
Quantitative Data Summary for In Vitro Experiments
The effective concentration and incubation time for Resiquimod can vary depending on the cell type and the specific endpoint being measured. The following table summarizes typical conditions reported in the literature.
| Cell Line / Type | Concentration Range | Incubation Time | Assay Type | Key Outcome / Measurement | Citations |
| Human PBMCs | 10 nM - 2 µg/ml | 18 - 48 hours | Cytokine Induction | Increased secretion of IFN-α, TNF-α, IL-1β, IL-6 | [4][8] |
| Human pDCs | 0.3 µM | Not Specified | Cytokine Induction | Secretion of Type I Interferons (IFN-α, IFN-ω) | [9] |
| RAW-Blue™ Macrophages | Not Specified | Not Specified | NF-κB Reporter Assay | Activation of NF-κB/AP-1 inducible SEAP reporter | [10][11] |
| Neonatal Cardiac Myocytes | 0.01 - 1.0 µg/mL | 24 hours | Cardioprotection Assay | ROS generation, NF-κB and HIF1 activation | [3] |
| Human M-MDSCs | 100 ng/mL | 48 hours | Differentiation Assay | Increased expression of macrophage markers (CD14, CD16) | [4] |
| Flounder PBL | 0.175 - 16 µg/ml | 48 hours | Proliferation Assay | Increased BrdU incorporation | [4] |
Experimental Protocols
Protocol 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the stimulation of human PBMCs with this compound to measure the induction of cytokine secretion, a primary indicator of TLR7/8 pathway activation.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-6, IFN-α)
Procedure:
-
PBMC Preparation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Perform a cell count and viability assessment. Seed the cells into a 96-well plate at a density of 5 x 10^5 cells per well in 100 µL of medium.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 1 µM). Prepare a vehicle control containing the same final concentration of DMSO.
-
Cell Treatment: Add 100 µL of the this compound working solutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Cytokine Analysis: Carefully collect the cell-free supernatant. The levels of secreted cytokines such as TNF-α, IL-6, and IFN-α can be quantified using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: NF-κB Activation Reporter Assay
This protocol uses a reporter cell line (e.g., HEK-Blue™ TLR7 or THP1-Blue™ NF-κB) to quantify the activation of the NF-κB signaling pathway following treatment with this compound. These cells contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.
Materials:
-
This compound
-
NF-κB reporter cell line (e.g., THP1-Blue™ NF-κB Reporter Cells)
-
Appropriate cell culture medium and selection antibiotics
-
96-well flat-bottom cell culture plates
-
Reporter detection reagent (e.g., QUANTI-Blue™ Solution)
Procedure:
-
Cell Culture: Culture the NF-κB reporter cells according to the supplier's instructions, maintaining the appropriate antibiotic selection.
-
Cell Seeding: On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed medium. Seed the cells into a 96-well plate at the recommended density (e.g., 180,000 cells/well for THP1-Blue™).
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control and a positive control (e.g., LPS for THP1-Blue™ cells).
-
Cell Stimulation: Add 20 µL of the prepared this compound dilutions or controls to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[10]
-
Reporter Detection: After incubation, add 20 µL of the cell supernatant to a new 96-well plate.
-
Signal Development: Add 180 µL of a SEAP detection reagent (like QUANTI-Blue™) to each well containing the supernatant. Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measurement: Determine SEAP levels by measuring the optical density (OD) at 620-655 nm using a microplate reader. The OD is directly proportional to the level of NF-κB activation.[11]
References
- 1. invivogen.com [invivogen.com]
- 3. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Resiquimod-D5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod, a potent immune-response modifier, acts as a selective agonist for Toll-like receptor 7 (TLR7) in mice.[1][2][3][4] As a deuterated analog, Resiquimod-D5 is primarily utilized as an internal standard for the analytical quantification of Resiquimod. However, its biological activity is considered equivalent to the non-deuterated form. Therefore, these application notes and protocols, based on studies using Resiquimod (R848), are directly applicable to the use of this compound as a biologically active agent in mouse models.
Activation of TLR7 by Resiquimod in immune cells, particularly dendritic cells (DCs), initiates a MyD88-dependent signaling cascade.[1][2][3][4] This leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[1][4] This robust immune stimulation makes Resiquimod a valuable tool in preclinical research, primarily in the fields of cancer immunotherapy and vaccine adjuvant development.[2][5][6]
Mechanism of Action: TLR7 Signaling Pathway
Resiquimod's mechanism of action in murine cells is centered on the activation of the endosomally located TLR7. Upon binding, it triggers a downstream signaling cascade that results in a potent Th1-polarized immune response.
Caption: this compound activates the TLR7-MyD88 pathway in murine immune cells.
Applications in Mouse Models
Resiquimod has demonstrated significant efficacy in various mouse models, primarily as an anti-cancer agent and a vaccine adjuvant.
Cancer Immunotherapy
In oncology research, Resiquimod is used to stimulate an anti-tumor immune response. It can be administered systemically or locally to modulate the tumor microenvironment, enhance the activity of cytotoxic T lymphocytes and NK cells, and reduce the population of regulatory T cells.[2][3]
Table 1: Summary of Resiquimod Application in Murine Cancer Models
| Cancer Model | Mouse Strain | Route of Administration | Dosage | Treatment Schedule | Key Findings |
| Lung Cancer | C57BL/6 | Intraperitoneal (i.p.) | 20 µ g/mouse | Every other day from day of tumor cell inoculation | Reduced tumor burden and prolonged survival.[2] |
| Lung Cancer | C57BL/6 | Intravenous (i.v.) | 3 mg/kg | Day 7 post-tumor inoculation | Upregulated TLR7 on DCs and enhanced DC and NK cell activation.[3] |
| Metastatic Melanoma | C57BL/6 | Intraperitoneal (i.p.) | 20 µ g/mouse or 80 µ g/mouse | 20 µg every other day or 80 µg twice with a 4-day interval | Effectively inhibited metastasis of melanoma cells to the lung.[2] |
| Pancreatic Cancer | - | Retro-orbital | 3 mg/kg | 1 day before, 1 day after, and 1 week after SBRT | In combination with SBRT, significantly decreased tumor burden and increased survival.[7] |
| Fibrosarcoma & Lung Cancer | C57BL/6 | Intratumoral (i.t.) | 25 µ g/mouse | Six injections from day 9 to day 21 post-tumor cell injection | Significant reduction in tumor volume and weight.[8] |
| Colon Adenocarcinoma | BALB/c | Subcutaneous (s.c.) with vaccine | 0.2 µ g/mouse (MuSyC-dose) | On opposite flank of tumor | Optimized antitumor response and increased cytotoxic T cells in the tumor.[9] |
Vaccine Adjuvant
Resiquimod is a potent adjuvant that enhances antigen-specific immune responses, skewing them towards a Th1 phenotype, which is crucial for immunity against intracellular pathogens and for cancer vaccines.[4][5][6]
Table 2: Summary of Resiquimod Application as a Vaccine Adjuvant in Mice
| Vaccine Type | Mouse Strain | Route of Administration | Dosage | Key Findings |
| DNA Vaccine (HIV-1 gag) | BALB/c | Intramuscular (i.m.) with DNA | 5-100 nM | Moderately enhanced IFN-gamma production and increased T-cell proliferation.[10] |
| DNA Vaccine | - | Subcutaneous (s.c.) at vaccination site | 10-fold less than imiquimod | Biased immune response towards a predominance of Th1 cells.[5] |
| Protein Vaccine (Leishmania major antigen) | BALB/c | Subcutaneous (s.c.) with antigen | 20 µ g/mouse | Enhanced Th1 response and provided protection against infection.[11] |
| Protein Vaccine (Ovalbumin) | C57BL/6 | Subcutaneous (s.c.) with protein | 2 µ g/mouse | Saturated dendritic cell maturation in the draining lymph node.[9] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models, based on established methodologies for Resiquimod (R848).
Preparation of this compound Solution
Materials:
-
This compound (powder)
-
Endotoxin-free water or saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in endotoxin-free water or saline to a stock concentration (e.g., 1 mg/mL).[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[12] Dilute the stock solution to the final desired concentration with sterile, endotoxin-free saline or PBS.
Systemic Administration Protocol (Intraperitoneal Injection)
This protocol describes the systemic delivery of this compound to elicit a broad immune response.
Caption: Experimental workflow for intraperitoneal injection of this compound in mice.
Procedure:
-
Prepare the this compound solution at the desired concentration (e.g., 20 µg in 100 µL PBS).[2]
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline.
-
Use a 27.5-gauge needle for the injection.[1]
-
Insert the needle at a shallow angle (15-30 degrees) to avoid puncturing internal organs.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Local Administration Protocol (Intratumoral Injection)
This protocol is for the direct delivery of this compound into a tumor to stimulate a local anti-tumor immune response.
References
- 1. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. invivogen.com [invivogen.com]
- 5. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MuSyC dosing of adjuvanted cancer vaccines optimizes antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resiquimod is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. medchemexpress.com [medchemexpress.com]
Resiquimod-D5: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (also known as R848) is a potent synthetic immunomodulatory compound belonging to the imidazoquinoline family. It functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key components of the innate immune system.[1][2][3] Resiquimod-D5 is a deuterated form of Resiquimod. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a common strategy in drug development to potentially alter metabolic pathways and enhance stability. While specific data for this compound is limited, its biological activity is expected to be comparable to that of Resiquimod. These application notes provide a comprehensive guide for the use of this compound in cell culture, based on the extensive data available for Resiquimod (R848).
Mechanism of Action
Resiquimod activates immune cells by binding to TLR7 and TLR8, which are endosomally located receptors that recognize single-stranded RNA.[4] This binding event triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs).[5] The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-12, and type I interferons (IFN-α/β).[1][6][7] This robust cytokine response leads to the activation and maturation of various immune cells, including dendritic cells, macrophages, B cells, and natural killer (NK) cells, thereby bridging the innate and adaptive immune responses.[8]
Caption: this compound activates the TLR7/8 signaling pathway.
Quantitative Data Summary
The following tables summarize the effective concentrations of Resiquimod (R848) in various in vitro assays. This data can be used as a starting point for determining the optimal dosage of this compound for your specific cell culture experiments.
Table 1: EC50 Values for Resiquimod (R848)
| Target | EC50 (µM) | Cell Type/Assay | Reference |
| TLR7 | 1.5 ± 0.3 | Not specified | [6] |
| TLR8 | 4.5 ± 3.2 | Not specified | [6] |
| TLR Activation | Slightly lower than free R848 | RAW-Blue™ macrophages | [9] |
Table 2: Effective Concentrations of Resiquimod (R848) in Cell Culture
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10-100 nM | 18 hours | Induction of type 1 IFN secretion | [7] |
| Human Peripheral Blood Leukocytes | 0.5–2 µg/ml | 24 hours | Not specified | [7] |
| Human Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) | 100 ng/mL | 48 hours | Differentiation into inflammatory macrophages | [1] |
| Human Acute Myeloid Leukemia (AML) cells | 5 µg/mL | 24 hours | Increased IL-6, IL-1β, and TNF-α production | [10] |
| Neonatal Cardiac Myocytes | 0.1 µg/mL | 24 hours | Cardioprotective effect | [11] |
| B cells | 1 µg/ml | Not specified | Nuclear translocation of NF-κB |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, endotoxin-free DMSO. For example, to create a 15 mM stock solution from 5 mg of powder, add 1.06 ml of DMSO.[12]
-
Solubility: Resiquimod is soluble in DMSO at concentrations up to 30 mg/ml and in ethanol at 15 mg/ml with gentle warming.[12]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once reconstituted in DMSO, the stock solution should be stored at -20°C and used within 2 months to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[12]
General Protocol for Cell Stimulation
This protocol provides a general workflow for stimulating cells in culture with this compound. The optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell type and experimental objective.
Caption: A general workflow for cell stimulation experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile, endotoxin-free PBS or cell culture medium for dilutions
-
Appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Cell Seeding: Seed the cells of interest into the appropriate culture plates at a density that will allow for optimal growth and response during the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency for treatment.
-
Preparation of Working Solution:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the various concentrations of this compound to the appropriate wells.
-
Include a vehicle control (medium with the same concentration of DMSO used in the treatment groups) to account for any effects of the solvent.
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 18-48 hours), depending on the specific assay and expected biological response.
-
Harvesting:
-
Supernatant: If analyzing secreted proteins (e.g., cytokines), carefully collect the cell culture supernatant and store it at -80°C until analysis.
-
Cells: If analyzing cellular responses (e.g., protein expression, gene expression, or cell surface markers), wash the cells with PBS and then lyse them or prepare them for flow cytometry according to standard protocols.
-
-
Downstream Analysis: Analyze the collected samples using appropriate techniques such as ELISA for cytokine quantification, flow cytometry for cell surface marker analysis, or qPCR for gene expression analysis.
Stability and Considerations
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for the Quantification of Resiquimod-D5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Resiquimod-D5 in biological matrices, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound, a deuterium-labeled isotopologue of Resiquimod (R848), is a potent agonist of Toll-like receptor 7 and 8 (TLR7/8) and is commonly used as an internal standard (IS) in pharmacokinetic and biodistribution studies of Resiquimod.[1] The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug development and related fields.
Signaling Pathway of Resiquimod
Resiquimod exerts its immunomodulatory effects by activating the TLR7 and TLR8 signaling pathways. This process begins with the binding of Resiquimod to these endosomal receptors, which triggers the recruitment of the adaptor protein MyD88. The formation of this complex initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and IRFs. Ultimately, this results in the production of pro-inflammatory cytokines and type I interferons, key mediators of the innate and adaptive immune responses.
Part 1: Quantitative Analysis of this compound in Plasma by UPLC-MS/MS
This protocol details a sensitive and specific method for the quantification of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Experimental Workflow
The general workflow for sample analysis involves plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
This compound (analyte)
-
Resiquimod (for use as an internal standard, if required)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
UPLC System: Agilent 1290 Infinity Binary Pump or equivalent
-
Mass Spectrometer: Agilent Technologies Triple Quadrupole MS or equivalent
-
Analytical Column: ZORBAX SB-C18 (4.6 x 150 mm) or Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm)[1][2]
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 350 µL of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to precipitate proteins.[2] If using an internal standard, it should be included in the precipitation solvent. A typical concentration for an internal standard is 250 ng/mL.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and dilute with a mixture of Methanol/Acetonitrile (90/10, v/v).[2]
-
Centrifuge again at 20,000 x g for 10 minutes.[2]
-
Transfer the final supernatant to an autosampler vial for injection.
UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | ZORBAX SB-C18 (4.6 x 150 mm) or Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Gradient Program | 0-0.8 min (5% B), 0.8-8.5 min (5-95% B), 8.5-8.6 min (95% B), 8.6-10 min (5% B)[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MRM Transition | This compound: To be determined empirically (expected m/z around 319.2 → 256.2) Resiquimod (IS): m/z 315.2 → 251.2[2] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of Resiquimod, which are expected to be similar for this compound.
| Parameter | Result |
| Linearity (Correlation Coefficient) | > 0.999[3] |
| Lower Limit of Quantitation (LLOQ) | 5.1 µg/mL (UPLC-UV)[3] |
| Accuracy | 90 - 110%[3] |
| Precision (%CV) | < 15% |
| Recovery | > 85% |
Part 2: Quantification of this compound by HPLC-UV
For laboratories where LC-MS/MS is not available, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method can be employed, although it may offer lower sensitivity.
Materials and Reagents
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Instrumentation
-
HPLC System with a UV detector
-
Analytical Column: C4 column (e.g., Phenomenex Jupiter 5 µm, 250 x 4.6 mm)[4]
Sample Preparation
Sample preparation can follow a similar protein precipitation protocol as described for the LC-MS/MS method (Section 1.3).
HPLC-UV Conditions
| Parameter | Condition |
| Column | C4 column (Phenomenex Jupiter 5 µm, 250 x 4.6 mm)[4] |
| Mobile Phase A | Water with 0.05% v/v TFA[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Gradient Program | 10-60% B over 20 min, followed by a 4 min wash with 90% B, then return to 10% B[4] |
| Detection | UV at 254 nm[4] |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0 - 10 µg[4] |
| Correlation Coefficient (r²) | > 0.99 |
Conclusion
The LC-MS/MS method provides a highly sensitive and specific approach for the quantification of this compound in biological matrices and is recommended for pharmacokinetic and other studies requiring low detection limits. The HPLC-UV method offers a viable alternative for applications where higher concentrations are expected. Proper method validation should always be performed in the laboratory to ensure data accuracy and reliability.
References
- 1. Frontiers | Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker [frontiersin.org]
- 2. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Resiquimod-D5 in Combination with Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod, a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), is a member of the imidazoquinoline family of immune response modifiers.[1][2] Its deuterated analogue, Resiquimod-D5, serves as a valuable tool in pharmacokinetic and metabolic studies. By activating TLR7/8, Resiquimod stimulates dendritic cells (DCs), macrophages, and other immune cells, leading to the production of pro-inflammatory cytokines and chemokines, upregulation of costimulatory molecules, and enhanced antigen presentation.[1][3] This robust activation of the innate immune system makes Resiquimod a compelling candidate as a vaccine adjuvant, capable of augmenting and shaping the adaptive immune response towards a desired Th1-biased profile, which is crucial for combating intracellular pathogens and malignancies.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in combination with other vaccine adjuvants, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Efficacy of Resiquimod in Adjuvant Combinations
The following tables summarize the quantitative outcomes of using Resiquimod in combination with other adjuvants across various vaccine platforms.
Table 1: Adjuvant Combinations and Resulting Immune Responses
| Vaccine Antigen | Adjuvant Combination | Animal Model | Key Findings | Reference |
| NY-ESO-1 Protein | Resiquimod + Montanide ISA-51 VG | Human (Melanoma Patients) | Induced both antibody and CD4+ T-cell responses in the majority of patients. CD8+ T-cell responses were observed in a small subset of patients receiving Resiquimod. | [6] |
| Foot-and-Mouth Disease Virus (FMDV) 146S | Resiquimod + Poly(I:C) + Aluminum Hydroxide | Mouse (BALB/c) | Markedly enhanced FMDV-specific antibody titers and CD8+ T-cell responses compared to the vaccine with aluminum hydroxide alone. Skewed the immune response towards a Th1 phenotype with increased IFN-γ secretion. | [7][8] |
| HIV-1 gag DNA Vaccine | Resiquimod | Mouse (BALB/c) | Moderately enhanced IFN-γ production and increased antigen-specific T-cell proliferation. A strong Th1-biased antibody isotype response was observed. | [9] |
| Inactivated Newcastle Disease Virus (NDV) | Resiquimod + Lipopolysaccharide (LPS) | Chicken | This combination had an inhibitory effect on antigen-specific humoral and cellular immune responses, leading to poor protection. | [10] |
| Ovalbumin (OVA) DNA Vaccine | Resiquimod | Mouse | Enhanced antigen-specific CD4+ and CD8+ T-cell responses and biased the immune response towards a Th1 phenotype. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound, like its non-deuterated counterpart, activates the TLR7/8 signaling pathway, primarily within the endosomes of antigen-presenting cells such as dendritic cells and macrophages.[2] This activation triggers a downstream signaling cascade that leads to the activation of transcription factors, including NF-κB and IRFs, resulting in the expression of various immune-stimulatory molecules.
General Experimental Workflow for Evaluating Adjuvant Combinations
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in combination with other vaccine adjuvants in a preclinical animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resiquimod: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resiquimod and polyinosinic–polycytidylic acid formulation with aluminum hydroxide as an adjuvant for foot-and-mouth disease vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resiquimod and polyinosinic-polycytidylic acid formulation with aluminum hydroxide as an adjuvant for foot-and-mouth disease vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resiquimod is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a Lipopolysaccharide and Resiquimod Combination as an Adjuvant with Inactivated Newcastle Disease Virus Vaccine in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Resiquimod-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848), and its deuterated analogue Resiquimod-D5, are potent synthetic immune response modifiers that function as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] Activation of these endosomal receptors, predominantly expressed on immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes, triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[1][4] This leads to the initiation of a robust innate and subsequent adaptive immune response, making Resiquimod a subject of intense research for its potential as a vaccine adjuvant and in cancer immunotherapy.[5][6]
Flow cytometry is an indispensable tool for characterizing the cellular responses to this compound treatment. It allows for the multi-parametric analysis of individual cells, providing quantitative data on cell surface marker expression, intracellular cytokine production, and the frequency of activated immune cell populations. These application notes provide a comprehensive guide to the flow cytometric analysis of cells treated with this compound, including detailed protocols and data interpretation.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound activates the TLR7/8 signaling pathway within the endosomes of immune cells. This activation is primarily mediated through the MyD88-dependent pathway, which leads to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors).[7][8] This, in turn, drives the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to the maturation and activation of antigen-presenting cells (APCs) and the subsequent activation of T cells.
References
- 1. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 5. medrxiv.org [medrxiv.org]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lerner.ccf.org [lerner.ccf.org]
Application Notes and Protocols for Measuring Cytokine Production Following Resiquimod-D5 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848), and its deuterated form Resiquimod-D5, is a potent synthetic immune response modifier that activates the innate immune system through Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] As a dual agonist, this compound stimulates a robust production of various cytokines, playing a crucial role in shaping both innate and adaptive immune responses. This document provides detailed application notes and experimental protocols for the stimulation of immune cells with this compound and the subsequent measurement of cytokine production. These guidelines are intended to assist researchers in immunology, drug development, and related fields in designing and executing robust and reproducible experiments.
Resiquimod is an imidazoquinoline compound that, by activating TLR7 and TLR8, triggers the MyD88-dependent signaling pathway.[2] This signaling cascade leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the transcription and secretion of a wide array of cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Type I Interferons (IFN-α).[1][2] Understanding the cytokine profile induced by this compound is critical for evaluating its potential as a vaccine adjuvant, immunotherapeutic agent, and for studying antiviral and antitumor immune responses.
Data Presentation: Quantitative Cytokine Production
The following tables summarize the expected range of cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with Resiquimod (R848). It is important to note that cytokine levels can vary significantly between donors. The data presented here is a compilation from multiple studies and should be used as a general guideline.
Table 1: Dose-Dependent Cytokine Production in Human PBMCs Stimulated with Resiquimod (R848) for 24 hours
| Resiquimod (R848) Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| Unstimulated Control | < 50 | < 100 | < 20 |
| 0.1 µM | 500 - 1500 | 1000 - 3000 | 100 - 500 |
| 1.0 µM | 2000 - 5000 | 5000 - 15000 | 500 - 2000 |
| 5.0 µM | 4000 - 8000 | 10000 - 25000 | 1000 - 3000 |
Data are represented as a typical range of mean values. Actual results may vary based on experimental conditions and donor variability.
Table 2: Time-Course of Cytokine Production in Human PBMCs Stimulated with 1.0 µM Resiquimod (R848)
| Incubation Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| 6 | 1000 - 3000 | 2000 - 8000 | 200 - 1000 |
| 12 | 2000 - 4500 | 4000 - 12000 | 400 - 1500 |
| 24 | 2000 - 5000 | 5000 - 15000 | 500 - 2000 |
| 48 | 1500 - 4000 | 8000 - 20000 | 300 - 1200 |
Data are represented as a typical range of mean values. Optimal time points may vary for different cytokines.
Signaling Pathways
The activation of TLR7 and TLR8 by this compound initiates a signaling cascade that, while sharing common downstream effectors, exhibits cell-type specific differences. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, leading to a strong type I interferon response.[3] In contrast, TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs), driving the production of pro-inflammatory cytokines.[3]
Caption: this compound signaling through TLR7 and TLR8.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer without disturbing the buffy coat (containing PBMCs) at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL centrifuge tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the stimulation assay.
Protocol 2: this compound Stimulation of PBMCs for Cytokine Analysis
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water, depending on the formulation)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare a working solution of this compound in complete RPMI 1640 medium at the desired concentrations. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Seed the isolated PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Add the prepared this compound working solutions to the respective wells. Also, include wells with unstimulated cells (medium only) and vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The collected supernatants can be stored at -80°C until cytokine analysis.
Caption: Workflow for this compound stimulation and cytokine analysis.
Protocol 3: Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
Materials:
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IFN-α)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, followed by blocking non-specific binding sites.
-
Add the collected supernatants (and standards) to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 4: Cytokine Measurement by Luminex Multiplex Assay
Materials:
-
Luminex multiplex cytokine assay kit
-
Collected cell culture supernatants
-
Luminex instrument
Procedure:
-
Follow the manufacturer's protocol for the Luminex assay.
-
This assay uses fluorescently-coded magnetic beads, each coated with a specific capture antibody for a different cytokine.
-
Incubate the beads with the collected supernatants (and standards).
-
After washing, add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Resuspend the beads in assay buffer and analyze the plate on a Luminex instrument.
-
The instrument will identify each bead by its unique fluorescent signature and quantify the amount of bound cytokine by the intensity of the PE signal.
-
Use the standard curve to determine the concentrations of multiple cytokines simultaneously in each sample.
Concluding Remarks
The protocols and data provided in this document offer a comprehensive guide for studying cytokine production in response to this compound stimulation. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data. The choice between ELISA and Luminex for cytokine measurement will depend on the specific needs of the experiment, with ELISA being suitable for single-analyte measurements and Luminex offering a high-throughput solution for multiplex analysis. For all experimental procedures, it is crucial to include appropriate controls to ensure the validity of the results.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. Resiquimod-Mediated Activation of Plasmacytoid Dendritic Cells Is Amplified in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
Application Notes and Protocols: Resiquimod-D5 for Dendritic Cell Maturation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod, a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), is a well-established agent for inducing the maturation of dendritic cells (DCs).[1][2][3][4][5][6] Resiquimod-D5 is a deuterated form of Resiquimod. Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This modification is often used in drug development to alter pharmacokinetic properties while retaining the core biological activity of the parent molecule. These application notes provide detailed protocols for utilizing this compound in dendritic cell maturation assays, a critical step in immunology research and the development of novel immunotherapies.
Resiquimod activates immune cells, primarily DCs and monocytes, through the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[1][2] This cascade results in the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation capabilities, hallmarks of mature and potent antigen-presenting cells (APCs).[4][5] In humans, TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs), while TLR8 is highly expressed in myeloid cells such as monocytes and myeloid dendritic cells (mDCs).[1][3]
Key Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes a common method for generating immature DCs from human peripheral blood monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
CD14 MicroBeads (for monocyte isolation)
-
6-well tissue culture plates
Procedure:
-
Isolation of Monocytes: Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.[7] Subsequently, enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.[8] Alternative methods for monocyte isolation include plastic adherence or other negative selection kits.[7][9]
-
Cell Seeding: Resuspend the purified monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine). Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.[10]
-
Differentiation into Immature DCs (iDCs): To drive the differentiation of monocytes into immature DCs, supplement the culture medium with 800 IU/mL GM-CSF and 250 IU/mL IL-4.[11] Some protocols suggest concentrations of 1000 U/ml GM-CSF and 500 U/ml IL-4.[7]
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.[7] On day 3, it is recommended to perform a half-media change by carefully removing half of the old media and replacing it with fresh, complete media containing the same concentrations of GM-CSF and IL-4.[10]
-
Harvesting iDCs: After the incubation period, the non-adherent and loosely adherent cells are immature DCs. These can be harvested by gentle pipetting.
Protocol 2: this compound-Induced DC Maturation
This protocol outlines the steps for inducing the maturation of immature DCs using this compound.
Materials:
-
Immature Dendritic Cells (from Protocol 1)
-
This compound (stock solution prepared in DMSO, then diluted in culture medium)
-
Complete RPMI 1640 medium
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Seeding: Harvest the immature DCs and resuspend them in fresh, complete RPMI 1640 medium. Seed the iDCs in a 24-well or 96-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation with this compound: Add this compound to the cell cultures at the desired final concentration. A typical concentration range for Resiquimod (R848) is 0.1 - 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the downstream analysis.
-
Harvesting Mature DCs (mDCs): After incubation, harvest the mature DCs for subsequent analysis. The cells will be in suspension.
Protocol 3: Analysis of DC Maturation
This protocol provides methods for assessing the maturation status of DCs following treatment with this compound.
1. Flow Cytometry for Surface Marker Expression:
-
Procedure:
-
Harvest the mature DCs and wash them with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Incubate the cells with fluorochrome-conjugated antibodies specific for DC maturation markers such as CD80, CD83, CD86, HLA-DR, and CCR7.[12][13] Include appropriate isotype controls.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
2. Cytokine Quantification by ELISA or Cytometric Bead Array (CBA):
-
Procedure:
-
Collect the cell culture supernatants from the DC maturation assay (Protocol 2, step 4).
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of key cytokines such as IL-12p70, TNF-α, and IL-6 using commercially available ELISA kits or a CBA assay according to the manufacturer's instructions.[2][12][13]
-
3. Mixed Lymphocyte Reaction (MLR) to Assess T-cell Stimulatory Capacity:
-
Procedure:
-
Isolate allogeneic T cells from a different donor.
-
Co-culture the mature DCs (stimulator cells) with the allogeneic T cells (responder cells) at various ratios (e.g., 1:10, 1:20, 1:50 DC to T cell ratio).
-
Incubate the co-culture for 3-5 days.
-
Assess T cell proliferation using methods such as [3H]-thymidine incorporation, CFSE dilution assay, or by measuring the expression of proliferation markers like Ki-67.
-
Data Presentation
The following tables summarize expected quantitative outcomes from Resiquimod-induced DC maturation assays based on published data for Resiquimod (R848).
Table 1: Upregulation of DC Maturation Markers
| Marker | Function | Expected Upregulation (Fold Change in MFI) |
| CD80 | Co-stimulatory molecule for T cell activation | 2 - 10 |
| CD83 | Mature DC marker | 5 - 20 |
| CD86 | Co-stimulatory molecule for T cell activation | 3 - 15 |
| HLA-DR | MHC Class II molecule for antigen presentation | 2 - 5 |
| CCR7 | Chemokine receptor for migration to lymph nodes | 3 - 8 |
Table 2: Cytokine Production by Mature DCs
| Cytokine | Primary Function | Expected Concentration Range (pg/mL) |
| IL-12p70 | Promotes Th1 differentiation and cytotoxic T cell responses | 100 - 2000 |
| TNF-α | Pro-inflammatory cytokine | 500 - 5000 |
| IL-6 | Pro-inflammatory cytokine, T cell activation | 1000 - 10000 |
| IFN-α | Antiviral response, DC activation | 100 - 1500 |
Visualizations
Caption: TLR7/8 Signaling Pathway in Dendritic Cells.
Caption: Experimental Workflow for DC Maturation Assay.
References
- 1. invivogen.com [invivogen.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. agscientific.com [agscientific.com]
- 5. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 9. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
Application Notes and Protocols for Resiquimod-D5 in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod-D5 is the deuterated form of Resiquimod (R848), a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8.[1][2][3] As an immune response modifier, Resiquimod and its deuterated analog are invaluable tools in immunology and cancer research. They activate the innate immune system by stimulating various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[2][4] This activation leads to the production of pro-inflammatory cytokines and chemokines, such as IFN-α, TNF-α, and IL-6, and enhances T-helper 1 (Th1) immune responses.[1][5][6]
These application notes provide detailed protocols for utilizing this compound in co-culture experiments to investigate its effects on immune cell activation, anti-tumor responses, and cytokine profiles. The inclusion of deuterated this compound is particularly useful for studies involving mass spectrometry-based quantification, where it can serve as a stable isotope-labeled internal standard.[1][3]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound activates immune cells through the TLR7 and TLR8 signaling pathways, which are primarily located in the endosomes of immune cells.[7] Upon binding to these receptors, a signaling cascade is initiated through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[7][8] The activation of these transcription factors results in the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and type I interferons, leading to a robust immune response.[7][8]
Caption: this compound activates the TLR7/8 pathway, leading to cytokine production.
Data Presentation: In Vitro Efficacy of Resiquimod
The following tables summarize key quantitative data for Resiquimod (R848), which is directly applicable to this compound for biological activity assessment.
| Parameter | Cell Line/System | Value | Reference |
| IFN-α Induction (EC50) | Human PBMCs | 10-100 nM | [5] |
| NF-κB Activation | Reporter Cell Line | 1 µg/mL | [6] |
| MDSC Differentiation | Murine MDSCs | 100 ng/mL | [1] |
| T-cell Proliferation Inhibition | Human Vγ9 T-cells | 1 µg/mL | [9] |
| Cytokine Induction (TNF-α, IL-6) | Human PBMCs | Dose-dependent | [1][6] |
Table 1: Effective concentrations of Resiquimod in various in vitro assays.
| Parameter | Value | Reference |
| Molecular Formula | C17H17D5N4O2 | [2] |
| Molecular Weight | 319.41 g/mol | [2] |
| Solubility in DMSO | ≥ 50 mg/mL | [10][11] |
| Storage (Powder) | -20°C for 3 years | [10] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month | [1][8] |
Table 2: Physicochemical properties of this compound.
Experimental Protocols
Protocol 1: Co-culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and a Cancer Cell Line to Assess Anti-tumor Cytotoxicity
This protocol details a method to assess the ability of this compound to enhance the cytotoxic activity of immune cells against cancer cells.
Caption: Workflow for assessing this compound induced cytotoxicity in a co-culture model.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
Cancer cell line (e.g., MCF-7, A549)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
96-well flat-bottom culture plates
-
Cytotoxicity assay kit (e.g., LDH assay)
-
ELISA kits for human IFN-γ, TNF-α
Procedure:
-
Preparation of this compound:
-
Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in culture medium to achieve desired working concentrations (e.g., 0.1, 1, 10 µg/mL).
-
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Resuspend isolated PBMCs in complete RPMI-1640 medium.
-
-
Co-culture Setup:
-
Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and add 1 x 10^5 PBMCs to each well containing the cancer cells.
-
Add this compound at various concentrations to the co-cultures. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Assessment of Cytotoxicity:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure cancer cell viability using an LDH assay or by staining with Calcein-AM and quantifying fluorescence, following the manufacturer's instructions.
-
-
Cytokine Analysis:
-
Quantify the levels of IFN-γ and TNF-α in the collected supernatants using ELISA kits according to the manufacturer's protocols.
-
Protocol 2: Dendritic Cell (DC) and T-Cell Co-culture for T-Cell Activation and Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on DC maturation and their subsequent ability to activate and induce the proliferation of T-cells.
Caption: Workflow for assessing T-cell activation and proliferation induced by this compound matured DCs.
Materials:
-
This compound
-
Human PBMCs
-
Monocyte isolation kit (e.g., CD14 MicroBeads)
-
T-cell isolation kit (e.g., CD4 or CD8 MicroBeads)
-
Recombinant human GM-CSF and IL-4
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Flow cytometry antibodies (anti-CD3, -CD4, -CD8, -CD25, -CD69)
-
24-well culture plates
Procedure:
-
Generation of Monocyte-Derived Dendritic Cells (mo-DCs):
-
Isolate CD14+ monocytes from PBMCs.
-
Culture the monocytes in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.
-
-
Maturation of DCs:
-
On day 6, treat the immature mo-DCs with this compound (e.g., 1 µg/mL) for 24-48 hours to induce maturation. Include an untreated control.
-
-
T-Cell Isolation and Labeling:
-
Isolate CD4+ or CD8+ T-cells from the same donor's PBMCs.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Harvest the matured and immature (control) mo-DCs.
-
Co-culture the DCs with the CFSE-labeled T-cells at a DC:T-cell ratio of 1:10 in a 24-well plate.
-
Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of T-Cell Proliferation and Activation:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4 or CD8, and activation markers like CD25 and CD69.
-
Analyze the cells by flow cytometry. T-cell proliferation is measured by the dilution of the CFSE signal. T-cell activation is assessed by the expression of CD25 and CD69.
-
Conclusion
This compound is a powerful tool for studying the activation of the innate immune system and its downstream effects on adaptive immunity. The protocols provided here offer a framework for investigating the immunomodulatory properties of this compound in co-culture systems, which are essential for understanding its potential in immunotherapy and vaccine development. Researchers can adapt these protocols to their specific cell systems and experimental questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. A macrophage-T cell coculture model for severe tissue injury-induced T cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2252319-44-9 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. This compound - CAS:2252319-44-9 - KKL Med Inc. [kklmed.com]
Troubleshooting & Optimization
Resiquimod-D5 In Vivo Toxicity: Technical Support Center
This technical support center provides troubleshooting guidance for researchers encountering in vivo toxicity with Resiquimod-D5. Given that this compound is a deuterated form of Resiquimod (R848), their biological activities and toxicity profiles are expected to be analogous. Therefore, the information presented here is based on studies involving Resiquimod (R848).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it cause toxicity?
Resiquimod is a potent immune response modifier that acts as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2][3] In mice, it primarily acts through TLR7.[2] Activation of these receptors, which are located in the endosomes of immune cells like dendritic cells and macrophages, triggers the MyD88-dependent signaling pathway.[2][3][4][5] This cascade leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α).[1][2][3][6]
The in vivo toxicity of Resiquimod is a direct consequence of this potent immunostimulatory effect.[1] Systemic administration can lead to an excessive release of cytokines, a condition often referred to as a "cytokine storm," which can cause systemic inflammation and associated adverse effects.[6][7][8]
Q2: What are the common signs of in vivo toxicity to watch for after administering this compound?
Toxicity is dose-dependent and related to the route of administration.[1] Common signs of systemic toxicity in animal models, particularly mice, include:
-
Sickness Behaviors: This includes hypophagia (reduced food intake), weight loss, and decreased voluntary locomotor activity.[9][10] These signs can appear even at low doses.[10]
-
Fever: A transient increase in body temperature is a common observation.[10][11]
-
CNS Effects: At higher doses, Resiquimod can induce transient brain swelling and volume expansion in cortical regions, which typically resolves within 24 hours.[6][9][10][11]
-
Systemic Inflammation: This can manifest as flu-like symptoms, lymphopenia (reduction in lymphocytes), and anemia.[7]
Q3: My animals are showing severe adverse effects. What are the immediate troubleshooting steps?
If you observe severe toxicity (e.g., rapid and significant weight loss, prolonged lethargy, signs of distress), consider the following:
-
Dose Reduction: The most critical factor is the dose. Toxicity is strongly dose-dependent.[1] Immediately consider reducing the dose for subsequent experiments.
-
Route of Administration: Systemic routes like intraperitoneal (i.p.) or intravenous (i.v.) injection lead to higher systemic exposure and greater toxicity compared to localized delivery (e.g., subcutaneous or intratumoral).[7] Changing the route may mitigate side effects.
-
Supportive Care: Ensure animals have easy access to food and water. Monitor body weight and temperature closely.
-
Evaluate Formulation: Ensure the vehicle used for dissolving this compound is well-tolerated and prepared correctly. Common formulations include solutions with DMSO, PEG300, and Tween80 in saline.[1]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
My experiment requires systemic administration. How can I minimize toxicity?
-
Dose Titration: Start with a low dose and escalate gradually to find the maximum tolerated dose (MTD) in your specific model. Studies in mice have used doses ranging from as low as 0.4 µ g/mouse to 100 µ g/mouse , with toxicity becoming more pronounced at higher doses.[9][12]
-
Dosing Frequency: Consider altering the dosing schedule. A mathematical model suggests that modulating the number and spacing of doses can potentially achieve therapeutic efficacy while avoiding a cytokine storm.[13]
-
Localized Delivery Formulations: Even for targeting systemic effects, novel delivery systems like prodrug-based nanocarriers can help localize the drug's release, reducing systemic exposure and toxicity.[7][14]
I'm observing unexpected variability in toxicity between animals. What could be the cause?
-
Animal Health: Underlying health status can significantly impact an animal's response to an immune agonist. Ensure all animals are healthy and free from underlying infections before starting the experiment.
-
Injection Technique: Inconsistent injection technique (e.g., for i.p. injections) can lead to variable systemic uptake. Ensure all personnel are properly trained.
-
Formulation Homogeneity: Ensure the this compound formulation is homogenous and that each animal receives the intended dose.
Are there ways to counteract the cytokine storm induced by this compound?
While the primary approach should be dose and schedule optimization, managing the downstream effects is a research area of interest. The inflammatory cascade is mediated by cytokines like IL-6 and TNF-α.[8][15] In a clinical setting, therapies targeting these cytokines are used to manage cytokine release syndrome. In a preclinical research context, co-administration of agents to neutralize these cytokines could be explored, but this would add complexity to the experimental design. A more straightforward approach is to use a lower, yet still effective, dose of the TLR agonist.[12]
Quantitative Data Summary
The following tables summarize dosing information from published studies with Resiquimod (R848) in mice, which can serve as a starting point for this compound experiments.
Table 1: Systemic (Intraperitoneal) Dosing of Resiquimod in Mice
| Dose per Mouse | Dose (mg/kg, approx.) | Mouse Strain | Observed Effects & Notes | Reference |
| 100 µg | ~4 mg/kg | C57BL/6 | Sickness behavior, transient cortical volume expansion (~5%) at 3h, resolved by 24h. | [9][10][11] |
| 50 µg | ~2 mg/kg | C57BL/6 | Sickness behavior, transient decrease in hippocampal metabolites at 3h, resolved by 24h. | [9][10][11] |
| 1.7 µg | ~0.085 mg/kg | C3H | Low dose used to avoid unwanted cytokine production. Transient increase in serum IFN-α. | [12] |
| 0.4 - 1.7 µg | ~0.02 - 0.085 mg/kg | C3H | Dose-dependent tumor growth inhibition. | [12] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding and Toxicity Monitoring
This protocol outlines a general procedure for determining the MTD and observing signs of toxicity in mice.
-
Preparation of Dosing Solution:
-
Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 15 mM).[5]
-
For in vivo dosing, prepare a formulation by diluting the stock in a suitable vehicle. A common vehicle is 5% DMSO, 40% PEG300, 5% Tween80, and 50% Saline.[1] Ensure the final DMSO concentration is low to avoid vehicle-induced toxicity.
-
Prepare several dilutions to test a range of doses.
-
-
Animal Groups:
-
Divide animals (e.g., C57BL/6 mice, 8-10 weeks old) into groups (n=3-5 per group).
-
Include a vehicle control group and at least 3-4 dose escalation groups. Based on literature, a starting range could be 10 µg, 50 µg, and 100 µg per mouse.[9]
-
-
Administration:
-
Administer the prepared solutions via the desired route (e.g., intraperitoneal injection). Record the exact time of administration.
-
-
Monitoring:
-
Clinical Signs: Observe animals continuously for the first 4-6 hours post-injection, and then at least twice daily for 7-14 days. Look for changes in posture, activity, breathing, and grooming.
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a humane endpoint.
-
Body Temperature: Measure rectal temperature at baseline, and at key timepoints post-injection (e.g., 2, 4, 6, and 24 hours).
-
Blood Sampling (Optional): If feasible, collect blood samples at peak cytokine response times (e.g., 3-6 hours post-injection) to measure levels of TNF-α, IL-6, and IFN-α.[3]
-
-
Data Analysis:
-
Plot the mean body weight change for each group over time.
-
Determine the MTD as the highest dose that does not cause significant weight loss or other severe clinical signs of toxicity.
-
Visualizations
Signaling Pathway
Caption: Simplified TLR7 signaling pathway activated by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for addressing in vivo toxicity.
Logical Relationship
Caption: Relationship between dose, route, and biological outcomes.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 6. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments [mdpi.com]
- 7. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of toll-like receptors in modulation of cytokine storm signaling in SARS-CoV-2-induced COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. [PDF] Intratumoral delivery of TransCon™ TLR7/8 Agonist promotes sustained anti-tumor activity and local immune cell activation while minimizing systemic cytokine induction | Semantic Scholar [semanticscholar.org]
- 15. Role of toll‐like receptors in modulation of cytokine storm signaling in SARS‐CoV‐2‐induced COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod-D5 Experiments: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls in experiments involving Resiquimod-D5. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the deuterated form of Resiquimod (R848), a potent small molecule that functions as an immune response modifier. It acts as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are pattern recognition receptors crucial to the innate immune system.[1][2] Activation of TLR7 and TLR8 on immune cells like dendritic cells, macrophages, and B-lymphocytes triggers a signaling cascade.[1] This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of various pro-inflammatory cytokines and type I interferons (e.g., IFN-α, TNF-α, IL-6).[1][3][4] This robust immune activation is harnessed for its potential antiviral and antitumor activities.[1][5]
Q2: What are the key differences in activity between human and murine cells?
Resiquimod activates both TLR7 and TLR8 in humans. However, in mice, it selectively activates TLR7 as murine TLR8 is considered functionally impaired.[2][6] This is a critical consideration when translating findings from murine models to human applications.
Troubleshooting Guide
Problem 1: Poor Solubility and Precipitation of this compound
Q: I'm having trouble dissolving this compound, or it's precipitating out of my stock solution. What should I do?
A: Poor water solubility is a known issue with Resiquimod.[6] Here are some solutions:
-
Solvent Choice:
-
For in vitro stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[7][8] You can also use ethanol with slight warming.[7] Be aware that moisture-absorbing DMSO can reduce solubility, so it's best to use fresh, anhydrous DMSO.[4]
-
For in vivo formulations, co-solvents are often necessary. A common formulation involves a sequential addition of DMSO, PEG300, Tween-80, and saline.[1]
-
-
Proper Storage:
-
Preparation Tips:
| Solvent | Reported Solubility | Notes |
| DMSO | 10 mg/mL (with warming)[8], 30 mg/mL[7], 62 mg/mL[4] | Use fresh, anhydrous DMSO.[4] |
| Ethanol | 15 mg/mL (with slight warming)[7], 27 mg/mL[4] | |
| Water | Insoluble[4] | |
| In vivo Formulation 1 | ≥ 2.5 mg/mL | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline[1] |
| In vivo Formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
Problem 2: Lack of or Weak Immune Response In Vitro
Q: I'm not observing the expected cytokine production (e.g., IFN-α, TNF-α, IL-6) after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to a suboptimal cellular response. Consider the following troubleshooting steps:
-
Cell Type and TLR Expression:
-
Concentration and Incubation Time:
-
Reagent Quality and Stability:
-
The potency of this compound can diminish over time, especially with improper storage. Use aliquots that have not undergone multiple freeze-thaw cycles.[7]
-
-
Experimental Controls:
-
Always include a positive control, such as Lipopolysaccharide (LPS) for TLR4 activation, to ensure your cell system is responsive.
-
Use a vehicle control (e.g., DMSO) to account for any solvent effects.
-
| Cell Type | Typical Working Concentration | Incubation Time | Expected Cytokines |
| Human PBMCs | 1-10 µM[6] | 18-48 hours[4][10] | IFN-α, TNF-α, IL-6, IL-1β[1] |
| Murine Splenocytes | 0.5-2 µg/mL | 24 hours | IFN-α, TNF-α, IL-12 |
| Native Mast Cells | 10 µg/mL | 6-12 hours[5] | FcεRI expression increase[5] |
Problem 3: High Variability or Unexpected Results In Vivo
Q: My in vivo experiments with this compound are showing high variability in immune response and animal well-being. How can I improve consistency?
A: In vivo experiments can be complex. Here are some factors to consider:
-
Dosing and Administration Route:
-
The dose can significantly impact the outcome. In mice, intraperitoneal (i.p.) injections of 50 µg to 100 µg per mouse have been shown to elicit robust immune responses.[11] Doses around 3 mg/kg have also been used in cancer models.[5]
-
The administration route (e.g., intraperitoneal, subcutaneous, topical) will influence the systemic versus local immune response.
-
-
Systemic Toxicity and Animal Welfare:
-
Systemic administration of Resiquimod can lead to adverse effects, sometimes referred to as "cytokine syndrome," which can include sickness behaviors like hypophagia, weight loss, and decreased locomotor activity.[11][12] These effects can introduce variability.
-
Carefully monitor animal health and consider adjusting the dose or dosing schedule to mitigate severe side effects.
-
-
Formulation and Bioavailability:
-
As mentioned, proper formulation is critical for bioavailability. Ensure your this compound is fully solubilized before administration.
-
| Animal Model | Administration Route | Dosage | Observed Effects |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 50-100 µ g/mouse [11] | Sickness behavior, transient brain swelling at higher doses[11] |
| BALB/c Mice | Intraperitoneal (i.p.) | 3 mg/kg[5] | Antitumor effects in a breast cancer model[5] |
| SPF Chickens | Intramuscular (i.m.) | 50 µ g/bird | Upregulation of IFN-α, IFN-β, IFN-γ, IL-1β[1] |
Experimental Protocols and Visualizations
Resiquimod Signaling Pathway
Resiquimod activates TLR7 and TLR8, which are located in the endosomal compartment of immune cells. Upon binding, these receptors recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRFs. These transcription factors then move into the nucleus to induce the expression of pro-inflammatory cytokines and type I interferons.
Caption: this compound signaling through TLR7/8.
General In Vitro Experimental Workflow
This workflow outlines a typical experiment for stimulating human PBMCs with this compound and measuring cytokine production.
Caption: Workflow for in vitro PBMC stimulation.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 8. Resiquimod = 98 HPLC 144875-48-9 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Resiquimod-D5 for long-term storage.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Resiquimod-D5 for long-term storage and ensuring reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
Storage and Handling Issues
-
Question: My this compound powder has clumped together. Is it still usable?
-
Answer: Clumping can indicate moisture absorption. While the compound may still be usable, it is crucial to accurately weigh the powder for preparing solutions, as the water content will affect the actual concentration. To prevent this, always store the solid compound in a tightly sealed container with a desiccant, especially in humid environments. For long-term storage, aliquoting the powder into smaller, single-use vials can minimize exposure to atmospheric moisture.
-
-
Question: I left my this compound solution at room temperature overnight. Can I still use it?
-
Answer: For optimal results, it is recommended to prepare fresh solutions for each experiment.[1] Short-term exposure to room temperature may not cause significant degradation, but for sensitive assays, it is best to prepare a fresh solution. If you must store solutions, it is recommended to aliquot and store them at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
-
Question: I'm not sure about the best way to store my deuterated compound for long-term use. What are the best practices?
-
Answer: Deuterated compounds like this compound are generally stable isotopes and do not have a shelf life in the traditional sense if stored correctly to prevent contamination and evaporation. For long-term storage of the solid powder, keep it at -20°C in a tightly sealed vial.[3] When stored as a solution, use a non-aqueous solvent if possible, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[3] Ensure containers are properly sealed to prevent evaporation and contamination.[4]
-
Experimental Issues
-
Question: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
-
Answer: Resiquimod is poorly soluble in water.[5] To improve solubility, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5][6] You can then dilute this stock solution into your aqueous buffer. For in vivo experiments, co-solvents like PEG300 and Tween-80 can be used to create a stable formulation.[1][] If precipitation occurs upon dilution, gentle heating and/or sonication can aid dissolution.[1]
-
-
Question: I'm observing lower than expected biological activity in my experiments. Could this be related to the stability of my this compound?
-
Answer: A loss of biological activity can be an indicator of compound degradation. Ensure that you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of this compound powder to prepare a new stock solution. To confirm the integrity of your compound, you can perform an analytical check using a stability-indicating method, such as the HPLC-MS/MS protocol provided in this guide.
-
Analytical Issues
-
Question: I'm using this compound as an internal standard in my LC-MS/MS assay and I'm seeing two separate peaks for my analyte and the internal standard. Why is this happening?
-
Answer: A slight difference in retention time between an analyte and its deuterated internal standard can sometimes occur in reversed-phase chromatography. This is because the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[1] This can lead to incomplete co-elution. If the separation is significant, it may be necessary to adjust the chromatographic conditions, such as the gradient profile or the mobile phase composition, to minimize this effect.
-
-
Question: My calibration curve is not linear when using this compound as an internal standard. What could be the cause?
-
Answer: Non-linearity in your calibration curve could be due to several factors. One possibility is differential matrix effects, where components in your sample matrix affect the ionization of the analyte and the internal standard differently.[8] This can be more pronounced if there is chromatographic separation between the analyte and the deuterated internal standard.[8] Ensure that your sample preparation method is effectively removing interfering matrix components. You may also need to optimize your chromatographic method to achieve better co-elution.
-
-
Question: I'm observing unexpected peaks in the chromatogram of my stability samples. What could they be?
-
Answer: Unexpected peaks are likely degradation products formed during your stability studies. While the exact chemical structures of all Resiquimod degradation products have not been fully elucidated in publicly available literature, they are expected to arise from processes like hydrolysis, oxidation, or photolysis. A stability-indicating analytical method, as detailed below, is designed to separate these degradation products from the parent compound.
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary factors that can cause this compound to degrade?
-
Answer: Like many small organic molecules, this compound is susceptible to degradation through several mechanisms, including:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated at acidic or basic pH.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light, particularly UV light.
-
Thermal Degradation: Degradation at elevated temperatures.
-
-
-
Question: How can I improve the long-term stability of this compound in solution?
-
Answer: To enhance long-term stability in solution:
-
Prepare stock solutions in a suitable organic solvent like DMSO.
-
Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C for up to a year.[3]
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
For aqueous-based formulations, consider using stabilizing excipients or encapsulation technologies like liposomes or nanoemulsions.[5][][9]
-
-
-
Question: Is there a validated analytical method to assess the stability of this compound?
-
Answer: Yes, a stability-indicating method using U(H)PLC-MS/MS can be used to separate this compound from its potential degradation products and accurately quantify its concentration over time. A detailed protocol for such a method is provided in this technical support center.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed, light-protected container with a desiccant.[3] |
| 4°C | 2 years | For shorter-term storage.[3] | |
| Solution in Solvent | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[3] |
| -20°C | 6 months | For more frequent use.[3] |
Table 2: Illustrative Quantitative Stability Data from a Forced Degradation Study of this compound
Disclaimer: The following data is for illustrative purposes only and represents typical outcomes of a forced degradation study. Specific data for this compound is not publicly available.
| Stress Condition | Duration | Temperature | % this compound Remaining | Total % Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 85.2% | 14.8% |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 89.5% | 10.5% |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 78.1% | 21.9% |
| Thermal | 48 hours | 80°C | 92.7% | 7.3% |
| Photolytic (ICH Option 1) | 24 hours | Room Temp | 88.4% | 11.6% |
Experimental Protocols
Protocol: Forced Degradation and Stability-Indicating U(H)PLC-MS/MS Analysis of this compound
Objective: To perform a forced degradation study of this compound and to develop a stability-indicating U(H)PLC-MS/MS method for its quantification.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
U(H)PLC system coupled with a triple quadrupole mass spectrometer
-
ZORBAX sb-c18 HPLC column (or equivalent)[]
-
Photostability chamber
-
Oven/water bath
Procedure:
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
2. Forced Degradation Sample Preparation:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 10 µg/mL with the mobile phase.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 10 µg/mL with the mobile phase.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 10 µg/mL with the mobile phase.
- Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder to prepare a 10 µg/mL solution.
- Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Dilute to a final concentration of 10 µg/mL with the mobile phase.
- Control Sample: Dilute the unstressed stock solution to 10 µg/mL with the mobile phase.
3. U(H)PLC-MS/MS Method:
- Column: ZORBAX sb-c18, 4.6 x 150 mm[]
- Mobile Phase A: Water with 0.1% formic acid[]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[]
- Flow Rate: 0.3 mL/min[]
- Gradient:
- 0-0.8 min: 5% B
- 0.8-8.5 min: 5% to 95% B
- 8.5-8.6 min: 95% B
- 8.6-10 min: Re-equilibrate to 5% B[]
- Injection Volume: 5 µL
- Mass Spectrometer: Triple Quadrupole
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transition for this compound: Monitor the appropriate precursor and product ions for this compound (adjusting for the mass difference due to deuteration from the non-deuterated form).
4. Data Analysis:
- Analyze all samples by the U(H)PLC-MS/MS method.
- Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
- Calculate the percentage of this compound remaining in each stressed sample relative to the control.
Mandatory Visualizations
Caption: TLR7/8 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the photodegradation of the imidazolinone herbicides imazamox, imazapic, imazaquin, and imazamethabenz-methyl in aqueous solution [research.umkc.edu]
- 9. scispace.com [scispace.com]
Resiquimod-D5 quality control and purity assessment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Resiquimod-D5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Resiquimod. It is primarily used as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Resiquimod in biological samples using mass spectrometry-based methods like LC-MS.[1] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled Resiquimod.
Q2: What are the typical purity specifications for this compound?
Typically, this compound is supplied with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C.[1][2] Stock solutions can also be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is important to minimize freeze-thaw cycles.
Q4: What are the common impurities associated with Resiquimod?
While specific impurity profiles for this compound are not extensively published, potential impurities can be inferred from the synthesis of the parent compound, Resiquimod. Common impurities may include starting materials, by-products from the synthetic route, and degradation products.
Q5: How can I assess the isotopic purity of this compound?
The isotopic purity of this compound, which refers to the percentage of the molecule that is correctly labeled with five deuterium atoms, is best determined using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[3] These techniques can distinguish between the deuterated and non-deuterated forms of the molecule.
Purity Assessment Data
The following tables summarize typical quantitative data obtained during the quality control of this compound. Note that these are representative examples, and actual values may vary between batches.
Table 1: Representative Certificate of Analysis Data
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity (NMR) | ≥95% | 98.2% | ¹H NMR |
| Mass Identity (MS) | Conforms to structure | Conforms | LC-MS |
| Residual Solvents | ≤0.5% | 0.1% | GC-HS |
Table 2: Typical HPLC Purity Analysis Results
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.2 | Impurity A |
| 2 | 4.8 | 99.5 | This compound |
| 3 | 6.1 | 0.3 | Impurity B |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to a final concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm
-
Gradient elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation and Isotopic Purity by LC-MS
This method is used to confirm the molecular weight of this compound and to assess its isotopic distribution.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
Reagents:
-
Same as HPLC protocol
Procedure:
-
LC Conditions: Use the same chromatographic conditions as described in the HPLC protocol.
-
MS Conditions:
-
Ionization mode: Positive ESI
-
Capillary voltage: 3.5 kV
-
Drying gas temperature: 325°C
-
Drying gas flow: 8 L/min
-
Nebulizer pressure: 35 psi
-
Scan range: m/z 100-500
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion for this compound (expected m/z ≈ 320.2).
-
Examine the isotopic pattern to assess the distribution of deuterated species.
-
Protocol 3: Isotopic Purity Assessment by ¹H NMR Spectroscopy
This method provides a quantitative measure of the deuterium incorporation.
Instrumentation:
-
NMR spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons at the deuterated positions. The reduced intensity of these signals compared to the non-deuterated standard indicates the level of deuterium incorporation.
-
Compare the integrals of the signals from the deuterated positions to the integrals of signals from non-deuterated positions within the molecule to calculate the isotopic purity.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Causes:
-
Column Overload: The concentration of the sample injected is too high.
-
Secondary Interactions: Silanol groups on the column packing material may interact with the basic nitrogen atoms in the this compound molecule.[4]
-
Mismatched Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Modify Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions. Alternatively, use a mobile phase with a lower pH to protonate the silanols.
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated.
-
Match Injection Solvent: Dissolve the sample in the initial mobile phase composition.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Possible Causes:
-
Pump Malfunction: Inconsistent flow rate from the HPLC pump.
-
Column Temperature Fluctuation: The column oven is not maintaining a stable temperature.
-
Mobile Phase Composition Change: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent.
-
-
Solutions:
-
Pump Maintenance: Purge the pump to remove air bubbles and check for leaks.
-
Stable Column Temperature: Ensure the column oven is functioning correctly and allow the column to equilibrate fully before analysis.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Issue 3: Low Signal Intensity in LC-MS
-
Possible Causes:
-
Poor Ionization: The compound is not ionizing efficiently in the ESI source.
-
Ion Suppression: Components in the sample matrix are interfering with the ionization of this compound.
-
Dirty Ion Source: Contamination in the mass spectrometer's ion source.
-
-
Solutions:
-
Optimize MS Parameters: Adjust the ESI source parameters (e.g., capillary voltage, gas flow) to maximize the signal for this compound.
-
Improve Sample Cleanup: Use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.
-
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Resiquimod's TLR7/8 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
Validation & Comparative
A Comparative Analysis of Resiquimod and Imiquimod Efficacy
A deep dive into the immunomodulatory potency and mechanisms of two pivotal Toll-like receptor agonists.
In the landscape of immunotherapy, the imidazoquinoline compounds Resiquimod and Imiquimod stand out as potent immune response modifiers. Both molecules exert their effects by activating Toll-like receptors (TLRs), key players in the innate immune system, thereby triggering a cascade of events that culminate in antiviral and antitumor responses. While structurally related, a closer examination of their efficacy, supported by experimental data, reveals significant differences in their potency and receptor engagement, with Resiquimod consistently demonstrating a superior capacity for immune activation.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between Resiquimod and Imiquimod lies in their interaction with TLRs. Imiquimod is a selective agonist of Toll-like receptor 7 (TLR7), which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1][2] In contrast, Resiquimod is a more potent agonist of both TLR7 and TLR8, with TLR8 being highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1][3] This dual agonism allows Resiquimod to activate a broader range of immune cells, leading to a more robust and comprehensive immune response.
Quantitative Comparison of In Vitro Efficacy
Experimental data consistently highlights the superior potency of Resiquimod in inducing cytokine production from immune cells. In a key in vitro study using human plasmacytoid dendritic cells, Resiquimod was found to be approximately 10 times more potent than Imiquimod, with 0.3 µM of Resiquimod inducing the same level of type I interferon (IFN-α and IFN-ω) secretion as 3 µM of Imiquimod.[1][4] Other studies have reported that Resiquimod can be up to 100 times more effective than Imiquimod on a weight basis in inducing various cytokines.[5]
The tables below summarize the comparative cytokine induction profiles of Resiquimod and Imiquimod from in vitro studies on human peripheral blood mononuclear cells (PBMCs) and dendritic cells (DCs).
Table 1: Comparative Potency in Type I Interferon Induction
| Compound | Cell Type | Concentration for Equivalent IFN-α/ω Induction | Potency Ratio (Resiquimod vs. Imiquimod) |
| Resiquimod | Human Plasmacytoid Dendritic Cells | 0.3 µM | ~10x |
| Imiquimod | Human Plasmacytoid Dendritic Cells | 3 µM | 1x |
Table 2: Differential Cytokine Induction Profile
| Cytokine | Resiquimod-Induced Levels | Imiquimod-Induced Levels | Key Observations |
| IFN-α | High | Moderate | Resiquimod is a more potent inducer.[6] |
| TNF-α | High | Moderate | Both induce TNF-α, with Resiquimod showing greater potency.[6] |
| IL-6 | High | Moderate | Both induce IL-6, with Resiquimod showing greater potency.[1][7] |
| IL-12 | High | Low to Moderate | Resiquimod is a significantly more potent inducer of IL-12, a key cytokine for Th1 polarization.[1][5] |
| IFN-γ | High (indirectly) | Moderate (indirectly) | Resiquimod's potent IL-12 induction leads to a stronger IFN-γ response from T cells and NK cells.[5] |
Signaling Pathways and Experimental Workflow
The differential activation of TLR7 and TLR8 by Resiquimod and Imiquimod initiates distinct downstream signaling cascades, although both converge on the activation of key transcription factors like NF-κB and IRFs, leading to the production of pro-inflammatory cytokines and type I interferons.[1]
A typical experimental workflow to compare the efficacy of these two compounds involves the in vitro stimulation of isolated immune cells.
Experimental Protocols
A detailed methodology for a key experiment cited in the comparison is provided below.
Protocol: In Vitro Stimulation of Human PBMCs for Cytokine Analysis
-
Isolation of PBMCs:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from fresh whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
The isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
-
Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are stimulated with a range of concentrations of Resiquimod (e.g., 0.01, 0.1, 1, 10 µM) or Imiquimod (e.g., 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
-
-
Cytokine Measurement:
-
After incubation, the culture supernatants are collected by centrifugation.
-
The concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants are quantified using specific enzyme-linked immunosorbent assays (ELISA) or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
The cytokine concentrations are plotted against the agonist concentrations to generate dose-response curves.
-
The EC50 (half-maximal effective concentration) values for each cytokine can be calculated to quantitatively compare the potency of Resiquimod and Imiquimod.
-
A Note on Resiquimod-D5
This compound is a deuterated form of Resiquimod. Deuterium is a stable, non-radioactive isotope of hydrogen. In drug development, deuteration is often used to modify the pharmacokinetic properties of a molecule, potentially slowing down its metabolism and increasing its half-life in the body. However, for in vitro studies comparing the direct efficacy of the compound on immune cells, the biological activity of this compound at the receptor level is expected to be identical to that of non-deuterated Resiquimod.
Conclusion
The available experimental data unequivocally demonstrates that Resiquimod is a more potent immune activator than Imiquimod. Its ability to engage both TLR7 and TLR8 allows for the stimulation of a wider array of immune cells, leading to a more robust and diverse cytokine response, particularly a strong induction of IL-12 which is critical for driving a Th1-biased immune response. This enhanced potency positions Resiquimod as a promising candidate for various immunotherapeutic applications, including as a vaccine adjuvant and in the treatment of viral infections and cancer. For researchers and drug development professionals, understanding these key differences in efficacy and mechanism of action is crucial for the rational design of novel immunomodulatory therapies.
References
- 1. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
Resiquimod-D5 in the Area of TLR Agonists: A Comparative Guide for Cancer Models
An Objective Analysis of Resiquimod-D5's Performance Against Other Toll-like Receptor Agonists in Preclinical Cancer Research
In the rapidly evolving field of cancer immunotherapy, Toll-like receptor (TLR) agonists have emerged as a promising class of adjuvants and therapeutic agents. By activating innate immune responses, these molecules can reshape the tumor microenvironment and potentiate adaptive anti-tumor immunity. Among these, Resiquimod, a potent agonist of TLR7 and TLR8, has garnered significant attention. This guide provides a comparative analysis of this compound and its non-deuterated form, Resiquimod (R-848), against other key TLR agonists used in preclinical cancer models, including Imiquimod (a TLR7 agonist), CpG oligodeoxynucleotides (CpG ODN, a TLR9 agonist), and Monophosphoryl Lipid A (MPL, a TLR4 agonist).
Note on this compound: this compound is a deuterated analog of Resiquimod (R-848). Deuteration is a modification that replaces hydrogen atoms with deuterium. This alteration is primarily used in pharmacokinetic studies to trace the metabolic fate of a compound. For the purposes of this guide, which focuses on the immunological and anti-tumor activity in cancer models, the functional properties of this compound are considered equivalent to those of Resiquimod (R-848). Therefore, data presented for Resiquimod refers to the non-deuterated form, R-848.
Performance Comparison in Preclinical Cancer Models
The efficacy of TLR agonists in cancer therapy is often evaluated based on their ability to inhibit tumor growth, prolong survival, and stimulate specific immune responses. The following tables summarize available quantitative data from preclinical studies comparing Resiquimod to other TLR agonists in various cancer models.
Table 1: In Vivo Anti-Tumor Efficacy
| TLR Agonist | Cancer Model | Metric | Result | Citation |
| Resiquimod (R-848) | B16 Melanoma | Survival | Significantly prolonged survival in combination with anti-PD-1 therapy compared to anti-PD-1 alone. | [1] |
| Imiquimod | B16 Melanoma | Tumor Growth | Delayed tumor growth when used in combination with cryotherapy. | [2] |
| CpG ODN | A20 Lymphoma | Survival | Enhanced efficacy of monoclonal antibody therapy, leading to improved survival. | [3] |
| Resiquimod (R-848) | Colorectal Cancer | Tumor Growth | Significantly enhanced the anti-tumor effects of oxaliplatin. | [4] |
| CpG ODN | 38C13 Murine B-cell Lymphoma | Efficacy | Enhanced the efficacy of monoclonal antibody therapy in a dose-dependent manner. | [3] |
Note: Direct head-to-head quantitative comparisons of tumor growth inhibition percentages from the same study are limited in the reviewed literature. The data presented reflects the reported outcomes from individual or comparative studies.
Table 2: Immunomodulatory Effects
| TLR Agonist | Assay | Metric | Result | Citation |
| Resiquimod (R-848) | In vitro (human PBMCs) | Cytokine Induction | Potent inducer of IFN-α, TNF-α, and IL-12. | [5] |
| Imiquimod | In vitro (human PBMCs) | Cytokine Induction | Induces IFN-α. | [5] |
| CpG ODN (Class B) | In vitro (human PBMCs) | B cell activation | Strong B-cell activator. | [6] |
| MPL | As a vaccine adjuvant | Immune Response | Promotes Th1-biased immune responses. | [7] |
| Resiquimod (R-848) | As a vaccine adjuvant (HBsAg in mice) | Humoral & Cellular Immunity | Augmented both humoral and cell-mediated immune responses, though CpG ODN was superior in this study. | [6] |
| CpG ODN | As a vaccine adjuvant (HBsAg in mice) | Humoral & Cellular Immunity | Superior to Resiquimod in augmenting both humoral and cell-mediated immune responses in this study. | [6] |
Signaling Pathways of TLR Agonists
TLR agonists initiate downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and IRFs, leading to the production of inflammatory cytokines and type I interferons.
Experimental Workflows and Protocols
Detailed and reproducible experimental design is paramount in preclinical research. Below are representative workflows and protocols for evaluating TLR agonists in cancer models.
Experimental Workflow: In Vivo Efficacy Study
Detailed Experimental Protocols
-
Cell Line: B16-F10 murine melanoma cells.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Inoculation: B16-F10 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). 5 x 10^4 to 1 x 10^5 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.[9][10]
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. TLR agonists (e.g., Resiquimod, Imiquimod) are administered as specified in the study design (e.g., intratumoral injection of 25 µg in 30 µL PBS on specified days).[8]
-
Monitoring: Tumor growth is monitored by measuring the perpendicular diameters of the tumor with a digital caliper every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.[10] Animal body weight and general health are also monitored. Survival is tracked until a predetermined endpoint (e.g., tumor volume reaches 2000 mm³ or signs of morbidity).[10]
-
Cell Line: A20 murine B-cell lymphoma cells.
-
Cell Culture: A20 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Tumor Inoculation: 3 x 10^6 A20 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.[11]
-
Treatment: Treatment is initiated when tumors are established. For example, intratumoral injection of CpG ODN (e.g., 50 µg) is administered on specified days.[12]
-
Monitoring: Similar to the melanoma model, tumor volume and survival are monitored.
-
Sample Preparation: Tumors and spleens are harvested and processed into single-cell suspensions. Red blood cells are lysed using an ACK lysis buffer.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD11c for dendritic cells) and activation markers (e.g., CD69, CD25, PD-1). For intracellular cytokine staining, cells are stimulated in vitro (e.g., with PMA/Ionomycin or specific antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining for intracellular cytokines (e.g., IFN-γ, TNF-α).[13][14][15]
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the frequency and phenotype of different immune cell populations.[5][16]
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein bleeding and processed to obtain serum.
-
ELISA Protocol: A sandwich ELISA is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., IFN-γ, IL-12, TNF-α). Briefly, a capture antibody is coated onto a 96-well plate. After blocking, serum samples and standards are added. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a colorimetric reaction, which is stopped and read on a plate reader at the appropriate wavelength. Cytokine concentrations in the samples are determined by comparison to the standard curve.[17][18]
Conclusion
Resiquimod (R-848) stands out as a potent dual TLR7/8 agonist with robust immunostimulatory properties that have shown significant promise in preclinical cancer models, particularly when used in combination with other therapies like checkpoint inhibitors. While direct, quantitative comparisons with other TLR agonists in identical experimental settings are not always available, the existing literature suggests that the choice of TLR agonist can significantly influence the nature and magnitude of the anti-tumor immune response. Resiquimod's ability to activate a broad range of immune cells and induce a strong Th1-polarizing cytokine milieu makes it a compelling candidate for further development in cancer immunotherapy. Future studies focusing on head-to-head comparisons of different TLR agonists, including various formulations and delivery methods, will be crucial for optimizing their clinical application.
References
- 1. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CpG oligodeoxynucleotides enhance monoclonal antibody therapy of a murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 5. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adoptive immunotherapy combined with intratumoral TLR agonist delivery eradicates established melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral Administration of TLR4 Agonist Absorbed into a Cellular Vector Improves Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T-cell modulation combined with intratumoral CpG cures lymphoma in a mouse model without the need for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Multiparametric flow cytometry to characterize vaccine-induced polyfunctional T cell responses and T cell/NK cell exhaustion and memory phenotypes in mouse immuno-oncology models [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Activated T Cell Panel PK30013 | Proteintech [ptglab.com]
- 15. Characterization of murine lymphocyte activation and exhaustion markers by a 14-color flow cytometry panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. signosisinc.com [signosisinc.com]
A Comparative Guide to the Immunostimulatory Effects of Resiquimod-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Resiquimod-D5, a deuterated form of the potent Toll-like receptor (TLR) 7 and 8 agonist Resiquimod (R848), against other immunomodulatory agents. This compound is an invaluable tool for researchers studying innate immunity, vaccine adjuvants, and cancer immunotherapy. As a deuterated analog, it shares the same mechanism of action as Resiquimod but can offer altered pharmacokinetic profiles, making it useful in specific research contexts[1]. This document details its mechanism, compares its activity with alternatives, and provides standardized protocols for its validation.
Mechanism of Action: TLR7/8 Signaling
Resiquimod is a small molecule of the imidazoquinoline family that activates the innate immune system by binding to Toll-like receptors 7 and 8, which are primarily expressed within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes[2][3]. This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs)[2][4][5]. The subsequent nuclear translocation of these factors drives the transcription and secretion of a wide array of pro-inflammatory cytokines and Type I interferons, orchestrating a robust, T-helper 1 (Th1) polarized immune response[2][6].
Comparative Analysis with Other TLR Agonists
The efficacy of an immunostimulatory agent is context-dependent. Resiquimod's dual TLR7/8 agonism gives it a distinct profile compared to single-receptor agonists. While it is more potent than the TLR7-specific agonist Imiquimod, other agonists like CpG ODN (TLR9) may be superior for specific applications, such as augmenting responses to certain vaccine antigens[6][7].
Table 1: Comparison of Common TLR Agonists
| Feature | Resiquimod (R848) | Imiquimod | CpG ODN (Type B) | Lipopolysaccharide (LPS) |
| Target Receptor(s) | TLR7 and TLR8 [3] | TLR7[] | TLR9 | TLR4 |
| Chemical Class | Imidazoquinoline[3] | Imidazoquinoline[] | Oligodeoxynucleotide | Lipoglycan |
| Primary Target Cells | pDCs, mDCs, Monocytes, Macrophages, B-cells[2] | pDCs, B-cells[9] | pDCs, B-cells | Monocytes, Macrophages, mDCs |
| Key Cytokine Profile | High IFN-α, IL-12, TNF-α, IL-6[2][10] | Moderate IFN-α, TNF-α[11][12] | High IFN-α, IL-6 | High TNF-α, IL-1β, IL-6 |
| Primary Immune Bias | Strong Th1[2] | Th1 | Strong Th1 | Strong Pro-inflammatory |
| Relative Potency | High (more potent than Imiquimod)[13] | Moderate | High | Very High |
| Primary Application | Vaccine Adjuvant, Antiviral, Antitumor Research[3] | Topical Antiviral/Antitumor[] | Vaccine Adjuvant, Antitumor[7] | In vitro research (pro-inflammatory stimulus) |
Quantitative Performance Data
Resiquimod is a potent inducer of various cytokines critical for mounting an effective immune response. The data below, synthesized from multiple studies, illustrates its capacity to stimulate cytokine production from human and murine immune cells.
Table 2: Resiquimod (R848)-Induced Cytokine Production In Vitro
| Cell Type | Species | R848 Conc. | Cytokine | Fold Increase / Concentration | Reference |
| PBMCs | Human | 1-10 µg/mL | IFN-α | Dose-dependent increase | [13] |
| PBMCs | Human | 1-10 µg/mL | IL-12 | Dose-dependent increase | [13] |
| PBMCs | Human | 1 µg/mL | TNF-α | Significant induction | [2] |
| Spleen Cells | Mouse | 1 µM | IFN-γ | Significant induction | [10] |
| Spleen Cells | Mouse | 1 µM | IL-12 | Significant induction | [10] |
| AML Cells (Primary) | Human | 5 µg/mL | IL-6 | Increased secretion | [6] |
| pDCs | Human | 1-5 µg/mL | IFN-α | Potent induction | [14] |
Experimental Protocols for Validation
Validating the immunostimulatory activity of this compound is crucial for its application in research. Below is a generalized protocol for an in vitro assessment using human peripheral blood mononuclear cells (PBMCs).
Protocol: In Vitro Stimulation of Human PBMCs
-
Objective: To quantify cytokine production and immune cell maturation in response to this compound.
-
Materials:
-
This compound (water-soluble formulation recommended)[10]
-
Freshly isolated human PBMCs or cryopreserved PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, IL-12, and IFN-α
-
Flow cytometry antibodies (e.g., anti-CD14, -CD80, -CD86, -HLA-DR)
-
Positive control: LPS (100 ng/mL)
-
Negative control: Vehicle (e.g., sterile water or DMSO)
-
-
Procedure:
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10⁶ cells/mL in a 96-well plate (200 µL/well).
-
Stimulation: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10 µg/mL). Add the agonist, LPS, or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
For cytokine analysis: Incubate for 18-24 hours.
-
For flow cytometry analysis: Incubate for 24-48 hours.
-
-
Sample Collection (Cytokines): After incubation, centrifuge the plate and carefully collect the supernatant. Store at -80°C until analysis.
-
Sample Collection (Flow Cytometry): Gently resuspend cells and transfer to FACS tubes. Wash with FACS buffer.
-
Analysis:
-
Cytokines: Quantify cytokine concentrations in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: Stain cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD80, CD86, HLA-DR on CD14+ monocytes) to assess maturation. Analyze on a flow cytometer.
-
-
In Vivo Applications and Efficacy
Resiquimod has demonstrated significant antitumor and adjuvant activity in numerous preclinical models. Its ability to activate potent cell-mediated immunity makes it a strong candidate for combination therapies and vaccine formulations. Systemic administration can reduce tumor growth and prolong survival in murine cancer models, while co-administration with an antigen enhances specific T-cell and antibody responses[6][15].
Table 3: Summary of In Vivo Studies with Resiquimod (R848)
| Model | Application | Dose & Route | Key Outcomes | Reference |
| Murine Melanoma | Cancer Immunotherapy | Local administration | Prolonged survival when combined with anti-PD-1 checkpoint blockade. | [16] |
| Murine Lung Cancer | Cancer Immunotherapy | 20 µg, Intraperitoneal | Reduced tumor burden and prolonged survival. Increased CD8+ T cells in the tumor microenvironment. | [15] |
| Murine Mammary Carcinoma | Cancer Immunotherapy | In vitro treatment of MDSCs | Induced differentiation of immunosuppressive MDSCs into mature macrophages and DCs. | [17] |
| Murine Hepatitis B | Vaccine Adjuvant | 10 µg, Intramuscular (with HBsAg) | Augmented humoral and cell-mediated immune responses (though less than CpG ODN). | [7] |
| Chicken Model | Vaccine Adjuvant | 50 µ g/bird , Intramuscular (with NDV vaccine) | Significantly upregulated IFN-α, IFN-γ, IL-1β, and MHC-II gene expression; conferred complete protection. | [18] |
The diagram below illustrates the logical progression from cellular activation by Resiquimod to the systemic anti-tumor effects observed in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. Resiquimod - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments [mdpi.com]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
- 11. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
Isotopic Labeling of Resiquimod: A Comparative Analysis of Resiquimod-D5 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Resiquimod and Isotopic Labeling
Resiquimod (R848) is a potent synthetic immune response modifier that belongs to the imidazoquinoline family.[1][2] It functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[3][4] Activation of TLR7 and TLR8 by Resiquimod triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, ultimately modulating the immune response.[1][3]
Resiquimod-D5 is a stable isotope-labeled version of Resiquimod where five hydrogen atoms have been replaced by deuterium. Deuterium labeling is a common strategy in drug development, primarily used to investigate the pharmacokinetics and metabolism of a compound. The replacement of hydrogen with the heavier isotope deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE).[5][6] The C-D bond is stronger than the C-H bond, which can slow down the rate of chemical reactions, including enzymatic metabolism by cytochrome P450 (CYP) enzymes.[5] This can potentially alter the pharmacokinetic profile and, consequently, the bioactivity of the drug.
Comparative Bioactivity: Resiquimod vs. This compound (Theoretical)
Due to the lack of direct experimental comparisons, the following table summarizes the known bioactivity of Resiquimod and presents a theoretical comparison for this compound based on the potential impact of the kinetic isotope effect.
| Parameter | Resiquimod | This compound (Theoretical) | Rationale for Theoretical Effect |
| Target | TLR7 and TLR8 Agonist | TLR7 and TLR8 Agonist | Deuteration is not expected to alter the binding affinity to TLR7/8. |
| EC50 (TLR7/8 Activation) | ~1500 nM (for human TLR7)[7] | Potentially similar or slightly lower | Assuming no change in receptor binding, the intrinsic potency should be similar. A lower apparent EC50 could be observed in cell-based assays if the compound has a longer half-life. |
| Cytokine Induction | Induces TNF-α, IL-6, IFN-α, and other pro-inflammatory cytokines.[3] | Potentially prolonged or enhanced cytokine production | A slower metabolic rate could lead to a longer duration of action, resulting in sustained TLR activation and cytokine secretion. |
| In Vivo Half-life | Relatively short | Potentially longer | The primary mechanism for the kinetic isotope effect would be a reduction in the rate of metabolic clearance, leading to an extended plasma half-life.[5] |
| Overall Bioactivity | Potent immune activation | Potentially enhanced in vivo efficacy | A longer half-life and sustained target engagement could translate to a more robust or prolonged immune response in vivo. |
Signaling Pathway and Experimental Workflow
The activation of TLR7 and TLR8 by Resiquimod initiates a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and subsequent transcription of pro-inflammatory cytokine genes.
Caption: Resiquimod-induced TLR7/8 signaling pathway.
To empirically determine the comparative bioactivity, a series of in vitro and in vivo experiments would be necessary. The following workflow outlines a potential experimental approach.
Caption: Experimental workflow for comparing Resiquimod and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to compare the bioactivity of Resiquimod and this compound.
TLR7/8 Reporter Assay
-
Objective: To determine and compare the half-maximal effective concentration (EC50) of Resiquimod and this compound for TLR7 and TLR8 activation.
-
Cell Line: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen). These cells are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Resiquimod and this compound in cell culture medium.
-
Remove the existing medium from the cells and add 200 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 20 µL of the cell culture supernatant.
-
Add 180 µL of QUANTI-Blue™ solution to a new 96-well plate and add the 20 µL of supernatant.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values by plotting the SEAP activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To compare the cytokine induction profiles of Resiquimod and this compound in primary human immune cells.
-
Cells: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Protocol:
-
Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the cells with various concentrations of Resiquimod and this compound. Include a positive control (e.g., LPS) and a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IFN-α, IL-1β, IL-12) in the supernatant using a multiplex cytokine assay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
-
Compare the dose-response curves for cytokine production for both compounds.
-
In Vivo Pharmacokinetic and Pharmacodynamic Study in Mice
-
Objective: To compare the pharmacokinetic profiles and in vivo immune activation of Resiquimod and this compound.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Pharmacokinetics:
-
Administer a single dose of Resiquimod or this compound to mice via a relevant route (e.g., intraperitoneal or oral).
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Extract the compounds from the plasma and quantify their concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
-
Pharmacodynamics:
-
Administer a single dose of Resiquimod or this compound to another cohort of mice.
-
Collect blood samples at different time points (e.g., 2, 6, 24 hours) post-dosing.
-
Measure serum cytokine levels using ELISA or a multiplex assay.
-
Isolate splenocytes or PBMCs and analyze the activation status of immune cell populations (e.g., dendritic cells, macrophages, T cells) by flow cytometry using activation markers such as CD80, CD86, and MHC class II.
-
-
Conclusion
While Resiquimod is a well-characterized TLR7/8 agonist, the specific bioactivity profile of its deuterated analog, this compound, remains to be experimentally determined. Based on the principles of the kinetic isotope effect, it is plausible that this compound may exhibit a longer in vivo half-life, leading to prolonged and potentially enhanced immune stimulation. However, this remains a hypothesis that requires empirical validation through the experimental approaches detailed in this guide. A direct comparison of the two compounds is essential for a conclusive understanding of the effects of isotopic labeling on the bioactivity of Resiquimod.
References
- 1. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. resiquimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to Resiquimod-D5 and CpG ODNs for Immune Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological activity of Resiquimod-D5 and CpG Oligodeoxynucleotides (ODNs). The information presented is supported by experimental data to assist in the selection of the appropriate immunostimulant for research and drug development applications.
Introduction
This compound and CpG ODNs are potent synthetic immunostimulatory molecules that activate the innate immune system through distinct Toll-like receptors (TLRs). Resiquimod, a small molecule imidazoquinoline, is an agonist for TLR7 and TLR8, which primarily recognize single-stranded RNA. In contrast, CpG ODNs are short synthetic DNA sequences containing unmethylated CpG motifs that are recognized by TLR9, a receptor for microbial DNA. Their distinct mechanisms of action lead to different profiles of immune activation, making them suitable for various applications, including vaccine adjuvants, cancer immunotherapy, and antiviral therapies. This guide benchmarks their performance based on their signaling pathways, cytokine induction profiles, and the activation of immune cells.
Mechanism of Action and Signaling Pathways
Resiquimod and CpG ODNs trigger downstream signaling cascades upon binding to their respective TLRs within the endosomes of immune cells such as dendritic cells (DCs), B cells, and monocytes. Both pathways predominantly rely on the adaptor protein MyD88, leading to the activation of key transcription factors like NF-κB and interferon regulatory factors (IRFs), which in turn drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.
This compound Signaling Pathway
CpG ODN Signaling Pathway
Comparative Performance Data
The following tables summarize the quantitative data on the immunostimulatory effects of Resiquimod (R848) and different classes of CpG ODNs.
Table 1: In Vitro Cytokine Production in Mouse Splenocytes
This table presents a comparison of cytokine induction by R848 and CpG ODN 1826 (a B-class CpG) in mouse splenocytes. Data is expressed as the concentration of agonist required to induce half-maximal response (EC50) or the maximum observed response.
| Cytokine | R848 | CpG ODN 1826 | Key Observation |
| IL-12 (pg/mL) | >10 µg/mL | ~0.1 µg/mL | CpG ODN is a significantly more potent inducer of IL-12. |
| IFN-γ (pg/mL) | Moderate induction | Strong induction | CpG ODN elicits a stronger IFN-γ response. |
| IL-6 (pg/mL) | Potent induction | Potent induction | Both compounds are strong inducers of IL-6. |
| IL-10 (pg/mL) | Strong induction | Weaker induction | R848 is a more potent inducer of the regulatory cytokine IL-10. |
Data synthesized from a comparative study on vaccine adjuvants.
Table 2: In Vitro Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This table shows the typical cytokine response of human PBMCs to R848 and different classes of CpG ODNs.
| Cytokine | R848 (TLR7/8 Agonist) | CpG-A (e.g., ODN 2216) | CpG-B (e.g., ODN 2006) | Key Observation |
| IFN-α (pg/mL) | High | Very High | Low to moderate | CpG-A is the most potent inducer of IFN-α. R848 is also a strong inducer.[1] |
| TNF-α (pg/mL) | High | Moderate | High | R848 and CpG-B are potent inducers of TNF-α. |
| IL-6 (pg/mL) | High | Low | High | R848 and CpG-B are strong inducers of IL-6.[2] |
| IL-8 (pg/mL) | Moderate | Low | High | CpG-B is a particularly strong inducer of the chemokine IL-8. |
| IL-12 (pg/mL) | Moderate | Low | Moderate | R848 and CpG-B induce moderate levels of IL-12.[2] |
Data compiled from multiple in vitro studies on human immune cells.
Experimental Protocols
Experimental Workflow for In Vitro Benchmarking
The following diagram illustrates a typical workflow for comparing the immunostimulatory activity of this compound and CpG ODNs on human PBMCs.
In Vitro Benchmarking Workflow
Detailed Protocol 1: In Vitro Stimulation of Human PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
-
-
Cell Stimulation:
-
Prepare stock solutions of this compound and CpG ODNs (Class A, B, and C) in sterile, endotoxin-free water or a suitable solvent.
-
Add the TLR agonists to the cell cultures at a range of final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (solvent only) and an unstimulated control (media only).
-
-
Incubation:
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plates at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatants for cytokine analysis and store at -80°C.
-
Gently resuspend the cell pellets for flow cytometry analysis.
-
Detailed Protocol 2: Cytokine Quantification by ELISA
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with the appropriate capture antibody for the cytokine of interest (e.g., anti-human IFN-α) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL of blocking buffer (e.g., PBS with 1% BSA) per well for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add 100 µL of standards (recombinant cytokine) and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Enzyme and Substrate Reaction:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark until a color change is observed.
-
-
Data Acquisition:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Detailed Protocol 3: Analysis of Immune Cell Activation by Flow Cytometry
-
Cell Staining:
-
Transfer the cell pellets from the stimulation assay to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Resuspend the cells in 100 µL of FACS buffer containing fluorescently labeled antibodies against cell surface markers of interest (e.g., CD14 for monocytes, CD19 for B cells, CD11c for dendritic cells) and activation markers (e.g., CD69, CD86).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Fixation:
-
Wash the cells twice with FACS buffer.
-
(Optional) Fix the cells with 1% paraformaldehyde in PBS.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of activated cells (e.g., CD14+CD86+ monocytes) in each treatment group.
-
Conclusion
This compound and CpG ODNs are both powerful tools for stimulating the innate immune system, but their distinct TLR specificities result in different immunological outcomes. This compound, as a TLR7/8 agonist, is a potent inducer of a broad range of pro-inflammatory cytokines, including high levels of IFN-α and TNF-α. CpG ODNs, acting through TLR9, exhibit class-dependent effects: Class A CpG ODNs are exceptionally strong inducers of IFN-α, making them ideal for antiviral applications, while Class B CpG ODNs are potent activators of B cells and inducers of TNF-α and IL-6. The choice between this compound and a specific class of CpG ODN should be guided by the desired immunological profile for the specific research or therapeutic application. The experimental protocols provided in this guide offer a framework for conducting direct, quantitative comparisons to inform this selection process.
References
A Comparative Guide to the Experimental Reproducibility of Resiquimod and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental performance of Resiquimod (R848), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, with other immunomodulatory alternatives. While this guide focuses on Resiquimod due to the extensive availability of experimental data, it is important to note the existence of its deuterated stable isotope, Resiquimod-D5. This compound is primarily utilized in research for applications such as pharmacokinetic and metabolic profiling, where the deuterium labeling aids in tracing and quantification.[1][2][3] The biological activity and, by extension, the experimental reproducibility of this compound are expected to be comparable to Resiquimod, as the core molecular structure responsible for TLR7/8 agonism remains unchanged.
Performance Comparison of TLR7/8 Agonists
The following tables summarize quantitative data from various studies, offering a comparative overview of the in vitro and in vivo activities of Resiquimod and its counterparts.
| Agonist | Target(s) | Key In Vitro Effects | Reported Concentrations/Doses | Source(s) |
| Resiquimod (R848) | TLR7/TLR8 | Induces TNF-α, IL-6, IFN-α, IL-12, and IL-18 production in human PBMCs.[4][5][6] Promotes differentiation of myeloid-derived suppressor cells (MDSCs) into macrophages and dendritic cells.[7] Activates NF-κB signaling.[4][8][9] | 1 µg/mL for NF-κB activation in RAW 264.7 cells.[8] 100 ng/mL for M-MDSC differentiation.[6] | [4][5][6][7][8][9] |
| Imiquimod (R837) | TLR7 | Induces proinflammatory cytokines.[10] Activates NF-κB, leading to a T helper 1 (Th1)-polarized immune response.[10][11] Less potent than Resiquimod.[10][12] | Not specified in the provided results. | [10][11][12] |
| Motolimod (VTX-2337) | TLR8 | Adjuvant-like signals to antigen-presenting cells (APCs).[13] Currently under investigation in combination with various cancer vaccines.[13] | Not specified in the provided results. | [13] |
| Agonist | Animal Model | Key In Vivo Effects | Reported Doses | Source(s) |
| Resiquimod (R848) | Murine models | Induces antitumor responses and attenuates cachexia in pancreatic ductal adenocarcinoma models.[13] Enhances specific T cell responses when used as a vaccine adjuvant.[10] Systemic low-dose administration leads to transient upregulation of serum IFN-α.[14] | 1.7 µ g/mouse for transient IFN-α upregulation.[14] | [10][13][14] |
| Imiquimod (R837) | Mouse models | Used as an adjuvant for DNA vaccination.[15] | 30 mg/kg intraperitoneally in a colitis model.[15] | [15] |
Experimental Protocols
Reproducibility of experimental outcomes is critically dependent on meticulous adherence to established protocols. Below are methodologies for key experiments involving Resiquimod.
In Vitro NF-κB Activation Assay
Objective: To determine the activation of the NF-κB pathway in response to Resiquimod.
Cell Line: RAW 264.7 murine macrophage-like cells.
Protocol:
-
Culture RAW 264.7 cells to 80-90% confluency in appropriate media.
-
Prepare a stock solution of Resiquimod (R848) in DMSO. For a 15 mM stock, reconstitute 5 mg of powder in 1.06 ml of DMSO.[8]
-
Treat cells with Resiquimod at a final concentration of 1 µg/mL for 15 minutes.[8]
-
Lyse the cells and perform Western blot analysis to detect the phosphorylated forms of key signaling proteins in the NF-κB pathway, such as SAPK/JNK.[8]
-
Use antibodies specific to the phosphorylated and total forms of the target proteins to assess the level of activation.[8]
In Vivo Murine Model for Antitumor Response
Objective: To assess the antitumor efficacy of Resiquimod in a syngeneic tumor model.
Animal Model: BALB/c mice.
Protocol:
-
Inject tumor cells (e.g., 4T1 mammary carcinoma cells) into the appropriate tissue of the mice.
-
Once tumors are established, administer Resiquimod systemically. A low dose of 1.7 µ g/mouse has been shown to induce a transient IFN-α response.[14]
-
Monitor tumor growth over time using calipers.
-
At the end of the study, tumors can be excised and weighed.
-
Isolate immune cells from the tumor microenvironment and spleen to analyze changes in immune cell populations (e.g., MDSCs, T cells) by flow cytometry.[7]
Signaling Pathways and Experimental Workflows
Resiquimod-Induced TLR7/8 Signaling Pathway
Resiquimod, as a TLR7 and TLR8 agonist, activates a downstream signaling cascade upon binding to these receptors within the endosomes of immune cells.[5][9][14] This activation proceeds primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[8][9] The culmination of this pathway is the production of pro-inflammatory cytokines and type I interferons, which orchestrate an innate and subsequent adaptive immune response.[9]
Caption: Resiquimod-induced TLR7/8 signaling cascade.
General Experimental Workflow for Assessing Resiquimod Activity
The following diagram illustrates a typical workflow for evaluating the immunological effects of Resiquimod, from initial in vitro characterization to in vivo efficacy studies. This systematic approach is crucial for generating reproducible data.
Caption: Experimental workflow for Resiquimod evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 2252319-44-9 | LGC Standards [lgcstandards.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. agscientific.com [agscientific.com]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 9. invivogen.com [invivogen.com]
- 10. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Resiquimod-D5: A Procedural Guide
Resiquimod is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Therefore, Resiquimod-D5 should be handled with the same level of caution. All disposal procedures must comply with local, state, and federal regulations and should be managed through an institution's Environmental Health and Safety (EHS) program[2].
Key Disposal Procedures and Considerations
Proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and the environment. The following table summarizes the critical aspects of this process.
| Aspect | Procedure | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | Based on the known toxicological properties of the parent compound, Resiquimod[1]. |
| Container Selection | Use a compatible, leak-proof container with a screw-on cap. Plastic is often preferred over glass to minimize breakage[2][3]. | To prevent spills and exposure. |
| Labeling | Label the container with "Hazardous Waste," the full chemical name ("this compound"), quantity, date of generation, and the principal investigator's contact information[2]. | To ensure proper identification and handling by EHS personnel. |
| Segregation | Store waste containers segregated from incompatible materials, such as acids and bases, in a designated hazardous waste storage area[3][4]. | To prevent dangerous chemical reactions. |
| Disposal Method | Do not dispose of in regular trash or down the drain[2][5]. All this compound waste must be collected by your institution's EHS or a licensed hazardous waste disposal contractor. | To comply with regulations and prevent environmental contamination. |
| Empty Containers | Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash after defacing the label[4][6]. | To ensure residual chemical is properly managed. |
| Contaminated Materials | Personal protective equipment (PPE), absorbent paper, and other solid materials contaminated with this compound should be collected in a clearly labeled, sealed bag and disposed of as hazardous waste[3]. | To prevent secondary contamination. |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of surfaces that have come into contact with this compound, the following general decontamination protocol should be followed. Note that specific institutional procedures may vary.
-
Preparation: Don appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Containment: If a spill occurs, contain the spill using absorbent pads or other suitable materials.
-
Cleaning:
-
For solid this compound, carefully sweep or wipe up the material, avoiding the creation of dust.
-
Clean the affected surface with a detergent solution.
-
Wipe the surface with a solvent known to dissolve Resiquimod, such as DMSO or ethanol, followed by a water rinse.
-
-
Waste Collection: All cleaning materials (absorbent pads, wipes, etc.) must be collected and disposed of as hazardous chemical waste.
-
Ventilation: Ensure adequate ventilation during and after the cleaning process.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Resiquimod-D5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Resiquimod-D5, a deuterium-labeled Toll-like receptor 7 and 8 (TLR7/TLR8) agonist. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. While some safety data sheets (SDS) may not classify Resiquimod as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity warrants careful handling to avoid unintended immune stimulation. The primary risk associated with Resiquimod is the potential for excessive cytokine release, which can induce systemic inflammatory responses.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following table outlines the recommended PPE to minimize exposure and ensure safe handling in a laboratory setting.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents dermal absorption. Double-gloving is recommended when handling stock solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95/P2 respirator mask | Recommended when handling the powdered form to prevent inhalation. |
Operational Plan
A systematic approach to managing this compound from receipt to use is critical for safety and experimental consistency.
1. Receipt and Inspection:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the container is properly sealed and labeled.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Refer to the manufacturer's instructions for specific storage temperatures. Stock solutions are typically stored at -20°C or -80°C.[1]
-
Keep the container tightly closed to prevent contamination.
3. Handling and Preparation of Solutions:
-
All handling of powdered this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents for reconstitution as recommended by the supplier. Common solvents include Dimethyl Sulfoxide (DMSO).
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Solubility Data
| Solvent System | Solubility |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.83 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 1.25 mg/mL (3.91 mM)[1] |
| 10% DMSO in 90% Corn Oil | ≥ 1.25 mg/mL (3.91 mM)[1] |
Storage of Stock Solutions [1]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including unused solutions, pipette tips, gloves, and culture media, should be treated as hazardous waste.
-
Containment:
-
Solid waste (e.g., gloves, tubes) should be double-bagged in clearly labeled, sealed plastic bags.
-
Liquid waste should be collected in a designated, sealed, and leak-proof container.
-
-
Disposal Route: Dispose of all this compound waste through the institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Protocol: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general procedure for stimulating human PBMCs with this compound to induce cytokine production.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human peripheral blood
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
-
Cell Stimulation:
-
Add 100 µL of the this compound working solutions or vehicle control to the appropriate wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Endpoint Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis (e.g., using ELISA or a multiplex cytokine assay) to measure the levels of cytokines such as TNF-α, IL-6, and IFN-α.
-
Caption: A diagram illustrating the key steps in the experimental workflow for stimulating peripheral blood mononuclear cells (PBMCs) with this compound.
This compound Signaling Pathway
This compound acts as an agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[2] Activation of these receptors triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the adaptive immune response.
Caption: A diagram of the TLR7/8 signaling pathway initiated by this compound, leading to the production of pro-inflammatory cytokines and type I interferons.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
